molecular formula C9H12O3 B135867 Veratryl alcohol CAS No. 93-03-8

Veratryl alcohol

货号: B135867
CAS 编号: 93-03-8
分子量: 168.19 g/mol
InChI 键: OEGPRYNGFWGMMV-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

(3,4-dimethoxyphenyl)methanol is a member of the class of benzyl alcohols that is benzyl alcohol in which the hydrogens at positions 3 and 4 of the phenyl group are substituted by methoxy groups. It has a role as a fungal metabolite. It is a member of benzyl alcohols, a primary alcohol and a dimethoxybenzene.
3,4-Dimethoxybenzyl alcohol has been reported in Croton lechleri and Cucurbita pepo with data available.

属性

IUPAC Name

(3,4-dimethoxyphenyl)methanol
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InChI

InChI=1S/C9H12O3/c1-11-8-4-3-7(6-10)5-9(8)12-2/h3-5,10H,6H2,1-2H3
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InChI Key

OEGPRYNGFWGMMV-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

COC1=C(C=C(C=C1)CO)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C9H12O3
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DSSTOX Substance ID

DTXSID1059076
Record name Benzenemethanol, 3,4-dimethoxy-
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Molecular Weight

168.19 g/mol
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Physical Description

Colorless viscous liquid; [Alfa Aesar MSDS]
Record name 3,4-Dimethoxybenzyl alcohol
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CAS No.

93-03-8
Record name Veratryl alcohol
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Record name 3,4-Dimethoxybenzyl alcohol
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Record name Benzenemethanol, 3,4-dimethoxy-
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Record name 3,4-dimethoxybenzyl alcohol
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Record name DIMETHOXYBENZYL ALCOHOL
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Foundational & Exploratory

Veratryl Alcohol: A Key Secondary Metabolite in Fungal Ligninolysis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Veratryl alcohol (3,4-dimethoxybenzyl alcohol) is a crucial secondary metabolite synthesized by various white-rot fungi, most notably Phanerochaete chrysosporium. This aromatic alcohol plays a multifaceted role in the fungal degradation of lignin, a complex polymer that provides structural integrity to plant cell walls. Beyond its fundamental role in natural carbon cycling, the enzymatic machinery and regulatory networks associated with this compound are of significant interest for various biotechnological applications, including bioremediation, biomass conversion, and the development of novel biocatalysts. This technical guide provides a comprehensive overview of the biosynthesis, regulation, and functions of this compound in fungi, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways.

Biosynthesis of this compound

The biosynthesis of this compound in white-rot fungi, particularly Phanerochaete chrysosporium, originates from the shikimate pathway, with L-phenylalanine serving as the primary precursor.[1][2][3] The pathway involves a series of enzymatic conversions, ultimately leading to the formation of this key secondary metabolite. While the complete enzymatic cascade is still under investigation, key intermediates have been identified through isotope labeling studies.[1][2][3]

The proposed biosynthetic pathway is as follows:

L-Phenylalanine → Cinnamic Acid → Benzoic Acid / Benzaldehyde → this compound [1][2][3]

Key Biosynthetic Steps and Intermediates

Pulse-labeling experiments have demonstrated a sequential conversion, with radiolabel from 14C-phenylalanine first appearing in cinnamate, followed by benzoate and benzaldehyde, and finally accumulating in this compound.[1][2]

  • Phenylalanine to Cinnamic Acid: This initial step is catalyzed by phenylalanine ammonia-lyase (PAL), a key enzyme in the phenylpropanoid pathway.

  • Cinnamic Acid to Benzoic Acid/Benzaldehyde: The exact mechanism of this conversion is not fully elucidated but involves the cleavage of the Cα-Cβ bond of the cinnamate side chain.

  • Formation of this compound: The final steps involve reductions and methoxylations to yield this compound.

Regulation of this compound Production

The synthesis of this compound is tightly regulated and is typically induced under conditions of nutrient limitation, particularly nitrogen, carbon, or sulfur starvation, which triggers the onset of secondary metabolism in Phanerochaete chrysosporium.[4]

Influence of Culture Conditions

Several environmental factors significantly influence the production of this compound:

  • Nutrient Limitation: Nitrogen limitation is a primary trigger for this compound biosynthesis.[4]

  • Manganese (Mn2+) Concentration: Manganese levels have a profound effect on this compound production. High concentrations of manganese have been shown to dramatically decrease its synthesis.[5]

  • Aeration: High oxygen levels generally enhance the production of ligninolytic enzymes and, consequently, this compound.

Signaling Pathways

While the specific signaling pathways governing this compound biosynthesis are not fully mapped, the cyclic adenosine monophosphate (cAMP) signaling pathway is known to be a key regulator of secondary metabolism in fungi.[6][7][8] It is hypothesized that nutrient stress signals are transduced through G-protein coupled receptors, leading to the activation of adenylyl cyclase and an increase in intracellular cAMP levels. This, in turn, activates protein kinase A (PKA), which can phosphorylate and activate transcription factors responsible for the expression of genes involved in secondary metabolite biosynthesis, including this compound.

Veratryl_Alcohol_Regulation cluster_0 Environmental Signals cluster_1 Cellular Signaling Cascade cluster_2 Gene Expression & Biosynthesis Nutrient Limitation Nutrient Limitation GPCR G-Protein Coupled Receptor Nutrient Limitation->GPCR AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Synthesizes PKA Protein Kinase A cAMP->PKA Activates TF Transcription Factors PKA->TF Phosphorylates/ Activates VA_Genes This compound Biosynthesis Genes TF->VA_Genes Induces Expression VA This compound VA_Genes->VA Leads to Synthesis

Caption: Proposed cAMP signaling pathway for this compound regulation.

Functions of this compound

This compound serves several critical functions in the ligninolytic system of white-rot fungi:

  • Redox Mediator for Lignin Peroxidase (LiP): this compound acts as a redox mediator, facilitating the oxidation of lignin and other recalcitrant compounds that are too large to access the active site of lignin peroxidase (LiP).[9][10][11] LiP oxidizes this compound to a cation radical, which can then diffuse from the enzyme and oxidize the lignin polymer.

  • Stabilizer of Lignin Peroxidase: this compound protects LiP from inactivation by hydrogen peroxide (H2O2), a co-substrate of the enzyme that can also cause its inactivation at high concentrations.[9][12][13]

  • Inducer of Ligninolytic Enzymes: While some studies suggest this compound can induce the expression of certain ligninolytic enzymes, other evidence indicates its primary role is stabilization rather than induction of LiP synthesis.[10][11][12][13][14]

Lignin_Peroxidase_Catalytic_Cycle LiP_Fe3 LiP (Fe³⁺) Resting Enzyme Compound_I Compound I (Fe⁴⁺=O Por⁺•) LiP_Fe3->Compound_I + H₂O₂ Compound_II Compound II (Fe⁴⁺=O) Compound_I->Compound_II + this compound VA_radical This compound Cation Radical Compound_I->VA_radical H2O 2H₂O Compound_II->LiP_Fe3 + this compound Compound_II->VA_radical VA This compound VA_radical->VA Regenerates Lignin Lignin VA_radical->Lignin Oxidizes Oxidized_Lignin Oxidized Lignin H2O2 H₂O₂

Caption: Role of this compound in the lignin peroxidase catalytic cycle.

Quantitative Data

Production of this compound

The yield of this compound is highly dependent on the fungal strain and culture conditions. The following table summarizes the effect of manganese concentration on this compound production by Phanerochaete chrysosporium and Bjerkandera sp. strain BOS55.

Fungal StrainManganese (Mn2+) Concentration (µM)This compound Concentration (mM)Reference
Phanerochaete chrysosporium BKM-F-17670 (Mn-deficient)2.5[5]
Phanerochaete chrysosporium BKM-F-176733Dramatically decreased[5]
Phanerochaete chrysosporium BKM-F-1767264Dramatically decreased[5]
Bjerkandera sp. strain BOS550 (Mn-deficient)0.75[5]
Bjerkandera sp. strain BOS5533Dramatically decreased[5]
Bjerkandera sp. strain BOS55264Dramatically decreased[5]
Enzyme Kinetics of Lignin Peroxidase

The kinetic parameters of lignin peroxidase (LiP) with this compound as a substrate are crucial for understanding its catalytic efficiency. The following table presents the Michaelis-Menten constant (KM) and catalytic constant (kcat) for LiP from a wild isolate of Phanerochaete chrysosporium.

SubstrateKM (µM)kcat (s-1) or Vmax (µmol/min/mg)pHReference
This compound65142.86 (Vmax)5.5[15]

Experimental Protocols

Fungal Culture and this compound Production

Fungal_Culture_Workflow Start Inoculation Culture Submerged or Solid-State Fermentation in Nutrient-Limited Medium Start->Culture Incubation Incubation (e.g., 25-30°C, specific duration) Culture->Incubation Harvest Harvesting of Culture Filtrate Incubation->Harvest Extraction Extraction of This compound Harvest->Extraction Analysis Quantification by HPLC Extraction->Analysis End Data Analysis Analysis->End

Caption: General workflow for fungal culture and this compound analysis.

Methodology:

  • Inoculation: Inoculate a suitable liquid or solid-state medium with the desired fungal strain (e.g., Phanerochaete chrysosporium). The medium should be formulated to be limiting in a key nutrient, such as nitrogen, to induce secondary metabolism.[16][17][18]

  • Incubation: Incubate the cultures under optimized conditions of temperature, pH, and aeration. For P. chrysosporium, typical conditions are 25-30°C with shaking for liquid cultures.[16]

  • Harvesting: After a predetermined incubation period (e.g., 7-14 days), harvest the culture filtrate by separating the mycelial biomass through filtration or centrifugation.[19]

  • Extraction: Extract the this compound from the culture filtrate using a suitable organic solvent such as ethyl acetate or by using solid-phase extraction (SPE) with a resin like XAD-16.[19][20]

  • Quantification: Analyze the extracted samples using High-Performance Liquid Chromatography (HPLC) for the quantification of this compound.[2][21][22][23]

HPLC Quantification of this compound

Protocol:

  • Sample Preparation: Filter the fungal culture extract through a 0.22 µm syringe filter before injection.

  • HPLC System: Use a standard HPLC system equipped with a C18 reverse-phase column.

  • Mobile Phase: A common mobile phase is a gradient of acetonitrile and water, both containing a small amount of acid (e.g., 0.1% formic acid) to ensure good peak shape. A typical gradient might start with a low percentage of acetonitrile and increase over time.[2]

  • Flow Rate: A typical flow rate is 1.0 mL/min.[2]

  • Detection: Detect this compound using a UV detector at a wavelength of approximately 230 nm.

  • Quantification: Prepare a standard curve using known concentrations of pure this compound to quantify the amount in the fungal samples.

Lignin Peroxidase Activity Assay

Protocol:

  • Reaction Mixture: Prepare a reaction mixture containing sodium tartrate buffer (e.g., 100 mM, pH 3.0), this compound (e.g., 2 mM), and the enzyme sample (culture filtrate).

  • Initiation: Start the reaction by adding a solution of hydrogen peroxide (H2O2) (e.g., 0.4 mM).

  • Measurement: Monitor the increase in absorbance at 310 nm, which corresponds to the formation of veratraldehyde from the oxidation of this compound.

  • Calculation: Calculate the enzyme activity using the molar extinction coefficient of veratraldehyde (ε310 = 9300 M-1cm-1). One unit of activity is typically defined as the amount of enzyme that oxidizes 1 µmol of this compound per minute.

Gene Expression Analysis by qRT-PCR

Methodology:

  • RNA Extraction: Harvest fungal mycelia from cultures grown under inducing and non-inducing conditions. Disrupt the cells by grinding in liquid nitrogen and extract total RNA using a suitable kit or a TRIzol-based method.[24][25][26][27][28]

  • DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • cDNA Synthesis: Synthesize first-strand cDNA from the purified RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

  • qRT-PCR: Perform quantitative real-time PCR using gene-specific primers for the target genes (e.g., PAL, lignin peroxidase) and a reference gene (e.g., actin or GAPDH) for normalization. Use a fluorescent dye such as SYBR Green for detection.[26]

  • Data Analysis: Analyze the amplification data to determine the relative expression levels of the target genes under different conditions using methods such as the 2-ΔΔCt method.[29]

Conclusion

This compound is a pivotal secondary metabolite in the ligninolytic machinery of white-rot fungi. Its roles as a redox mediator and enzyme stabilizer are essential for the efficient degradation of lignin. Understanding the biosynthesis, regulation, and functions of this compound not only provides insights into the complex biology of these fascinating organisms but also opens avenues for the development of novel biotechnological processes. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and professionals working in the fields of mycology, enzymology, and drug development, facilitating further exploration and exploitation of the fungal ligninolytic system.

References

The Multifaceted Role of Veratryl Alcohol in Fungal Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Veratryl alcohol (VA), a secondary metabolite synthesized by several white-rot fungi, plays a pivotal and complex role in their metabolic processes, most notably in the degradation of lignin. This technical guide provides an in-depth exploration of the functions of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing the core pathways and mechanisms involved.

Core Functions of this compound in Fungal Metabolism

This compound (3,4-dimethoxybenzyl alcohol) is not merely a metabolic byproduct but an active participant in several key physiological processes of ligninolytic fungi, particularly in species like Phanerochaete chrysosporium and Pleurotus ostreatus. Its primary functions can be categorized as follows:

  • Co-factor and Substrate for Lignin Peroxidase (LiP): this compound is a natural substrate for lignin peroxidase (LiP), a key heme-containing enzyme responsible for the initial oxidative cleavage of non-phenolic lignin structures.[1] The oxidation of VA by LiP is a cornerstone of the ligninolytic system.

  • Stabilization and Protection of Lignin Peroxidase: VA has been shown to protect LiP from inactivation by hydrogen peroxide (H₂O₂), a co-substrate of the enzyme that can also cause its inactivation at physiological concentrations.[2][3] This protective role is crucial for maintaining the activity of the ligninolytic system over time.

  • Redox Mediator in Lignin Degradation: A significant and debated function of VA is its role as a redox mediator.[2][4] In this proposed mechanism, LiP oxidizes VA to a this compound cation radical (VA•⁺). This radical, being a small and diffusible molecule, can then oxidize the bulky lignin polymer in areas inaccessible to the large LiP enzyme.[2][5] However, there is conflicting evidence regarding the stability and diffusibility of the VA•⁺ radical, with some studies suggesting it remains enzyme-bound.[6][7]

  • Induction of Ligninolytic and Other Enzymes: this compound has been observed to stimulate the activity of ligninases and laccases.[4][8] While some research suggests it acts as an inducer of specific ligninase species through a mechanism that can be blocked by protein synthesis inhibitors, other studies conclude that it is not a true inducer but rather enhances activity by stabilizing the enzymes.[8][9][10]

  • Stimulation of Fungal Development: Beyond its role in ligninolysis, VA has been demonstrated to stimulate fruiting body formation in the oyster mushroom, Pleurotus ostreatus, indicating a broader physiological significance in fungal development.[4][11]

Biosynthesis of this compound

This compound is synthesized de novo by fungi from glucose.[4] In Phanerochaete chrysosporium, the biosynthetic pathway has been elucidated to proceed from the amino acid phenylalanine.

dot

G Phenylalanine Phenylalanine Cinnamate Cinnamate Phenylalanine->Cinnamate Benzoate_Benzaldehyde Benzoate and/or Benzaldehyde Cinnamate->Benzoate_Benzaldehyde VA This compound Benzoate_Benzaldehyde->VA

Caption: Biosynthetic pathway of this compound in Phanerochaete chrysosporium.[12][13][14]

Interaction with Lignin Peroxidase and the Redox Cycle

The interaction between this compound and lignin peroxidase is central to its function in lignin degradation. The catalytic cycle of LiP involves the oxidation of the resting enzyme by H₂O₂ to form Compound I, a highly reactive intermediate. Compound I is then reduced back to the resting state in two single-electron steps, with this compound often serving as the electron donor.

dot

G LiP_Fe3 LiP (Fe³⁺) Resting Enzyme Compound_I Compound I (Fe⁴⁺=O, Por•⁺) LiP_Fe3->Compound_I H₂O₂ Compound_II Compound II (Fe⁴⁺=O) Compound_I->Compound_II VA -> VA•⁺ Compound_II->LiP_Fe3 VA -> VA•⁺

Caption: The catalytic cycle of Lignin Peroxidase (LiP) involving this compound (VA).[15][16]

The oxidation of VA by LiP results in the formation of the this compound cation radical (VA•⁺) and ultimately veratraldehyde.[17][18]

Quantitative Data on this compound Function

The following tables summarize quantitative data from various studies on the effects and properties of this compound.

Table 1: Effect of this compound on Lignin Peroxidase (LiP) and Laccase Activity

Fungal SpeciesEnzymeVA ConcentrationObserved EffectReference
Phanerochaete chrysosporiumLignin Peroxidase0.4 - 2 mMIncreased LiP activity[9]
LPS1 (White Rot Fungus)Lignin Peroxidase100 mMHighest LiP activity (280 U/ml)[19]
Pleurotus ostreatusLaccase4 - 20 µmol/gSignificantly increased laccase activity during fungal differentiation[4]
Trametes versicolor M99Oxidative Potential (ABTS assay)5 mMIncreased oxidative potential[20]

Table 2: Effect of this compound on Fungal Growth and Development

Fungal SpeciesParameterVA ConcentrationObserved EffectReference
Pleurotus ostreatusFruiting Body Production4 and 8 µmol/gIncreased yields and earlier production of fruiting bodies[4]
Pleurotus ostreatusBiological Efficiency4 and 8 µmol/gPromoted biological efficiencies from 79% to 87%[4][11]

Table 3: Kinetic and Stability Parameters of this compound Cation Radical (VA•⁺)

ParameterValueConditionsReference
Decay rate constant (enzyme-generated, LiP-bound)1.85 s⁻¹Oxygen- and argon-saturated solutions[6]
Decay rate constant (chemically generated, free)1.2 x 10³ s⁻¹Air- or oxygen-saturated solutions[6]
Decay rate constant (chemically generated, free)17.1 ± 0.5 s⁻¹Acidic aqueous acetonitrile[21]
Reversible redox potential (VA•⁺/VA couple)1.36 V vs NHEAcetone[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research in this field. Below are summaries of key experimental protocols.

Lignin Peroxidase (LiP) Activity Assay (this compound Oxidation)

This is the most common assay for LiP activity.

  • Principle: Measures the initial rate of oxidation of this compound to veratraldehyde, which has a strong absorbance at 310 nm.[22]

  • Reagents:

    • Sodium tartrate buffer (e.g., 0.5 M, pH 3.0 or 4.0).[19][23]

    • This compound solution (e.g., 2 mM).

    • Hydrogen peroxide (H₂O₂) solution (e.g., 4.5 mM).[23]

    • Enzyme sample (culture supernatant).

  • Procedure:

    • In a quartz cuvette, combine the buffer, this compound solution, and enzyme sample.

    • Initiate the reaction by adding H₂O₂.

    • Immediately monitor the increase in absorbance at 310 nm using a spectrophotometer.

  • Calculation: One unit of enzyme activity is typically defined as the amount of enzyme that oxidizes 1 µmole of this compound to veratraldehyde per minute.[19]

  • Considerations: This assay can be affected by other compounds in the culture medium that absorb at 310 nm, such as lignin preparations or quinonic compounds.[22] Alternative assays using dyes like Azure B or methylene blue can be advantageous in such cases.[22][24][25]

Fungal Culture for Ligninolytic Enzyme Production
  • Fungus: Phanerochaete chrysosporium (e.g., ATCC 34541 or ATCC 24725).[14]

  • Medium: Nitrogen-limited medium with basal trace elements is commonly used to induce secondary metabolism and ligninolytic enzyme production.[14]

  • Inoculation: Inoculate with conidia into liquid medium in Erlenmeyer flasks.[14]

  • Growth Conditions:

    • Temperature: 39°C.[14]

    • Atmosphere: Cultures are typically grown under an oxygen (O₂) atmosphere.[14]

    • Agitation: Grown without agitation to allow for the formation of mycelial mats.[14]

  • Induction/Supplementation: this compound or other potential inducers can be added to the cultures after a few days of growth (e.g., day 3 or 4) to study their effect on enzyme production.[4][8]

Quantification of this compound
  • Method: High-Performance Liquid Chromatography (HPLC).[14]

  • Sample Preparation: Culture filtrates are centrifuged and filtered before injection.

  • Column: A reverse-phase column such as a PRP-1 styrene divinylbenzene column.[14]

  • Mobile Phase: A gradient of acetonitrile and water, both containing a small percentage of acetic acid (e.g., 1.0%).[14]

  • Detection: UV detector.

  • Alternative Method: An enzymatic method based on the complete oxidation of this compound to veratraldehyde by ligninase has also been developed.[26]

Signaling and Regulatory Roles: An Area of Active Research

While the direct role of this compound in enzymatic reactions is well-documented, its function in cellular signaling is less clear. The observation that it can stimulate ligninase and laccase production, as well as fruiting body formation, suggests it may act as a signaling molecule that triggers specific developmental or metabolic pathways.[4][8] The prevention of increased ligninase activity by protein synthesis inhibitors supports the hypothesis of an induction-type mechanism, which would necessitate a signaling cascade leading to gene expression.[8] However, the precise pathways and receptors involved in this compound sensing and signal transduction remain an important area for future investigation.

dot

G cluster_extracellular Extracellular cluster_cell Fungal Cell VA This compound (VA) Receptor Putative Receptor / Sensor VA->Receptor Binding? Signaling_Cascade Signaling Cascade (e.g., Kinase pathways) Receptor->Signaling_Cascade Transcription_Factors Transcription Factors Signaling_Cascade->Transcription_Factors Activation Gene_Expression Gene Expression Transcription_Factors->Gene_Expression Enzyme_Synthesis Ligninase / Laccase Synthesis Gene_Expression->Enzyme_Synthesis Developmental_Pathways Fruiting Body Formation Gene_Expression->Developmental_Pathways

Caption: A hypothetical signaling pathway for this compound's inductive role.

Conclusion and Future Directions

This compound is a key secondary metabolite in many ligninolytic fungi, with a multifaceted role that extends beyond being a simple substrate for lignin peroxidase. It is a crucial component of the fungal lignin degradation machinery, acting as an enzyme stabilizer, a potential redox mediator, and an inducer of critical enzymes. Its influence on fungal development further underscores its importance.

For researchers in mycology, enzymology, and biotechnology, understanding the intricate functions of this compound is essential. For professionals in drug development, the pathways and enzymes associated with this compound metabolism could offer novel targets, particularly in the context of antifungal drug design, as these pathways are specific to these fungi.

Future research should focus on:

  • Conclusively determining the physiological relevance of the this compound cation radical as a diffusible redox mediator.

  • Elucidating the specific signaling pathways that are activated by this compound to induce enzyme production and developmental changes.

  • Exploring the diversity of this compound's roles in other fungal species beyond the well-studied models.

By continuing to unravel the complexities of this compound's function, we can gain deeper insights into the remarkable metabolic capabilities of fungi and harness them for biotechnological and therapeutic applications.

References

Preliminary Studies on the Antioxidant Properties of Veratryl Alcohol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Veratryl alcohol (3,4-dimethoxybenzyl alcohol) is a secondary metabolite produced by various white-rot fungi, where it plays a crucial role in the enzymatic degradation of lignin.[1] Beyond its established role in bio-degradation, preliminary research suggests that this compound may possess antioxidant properties. This technical guide provides an in-depth overview of the current understanding of this compound's antioxidant potential, detailing relevant experimental protocols and exploring potential signaling pathways involved in its mode of action. While direct quantitative data on the free radical scavenging activity of this compound is limited in the current body of scientific literature, this guide synthesizes available information and draws parallels from structurally related compounds to provide a comprehensive preliminary assessment.

Data Presentation

A thorough review of existing literature did not yield specific quantitative data for the direct free radical scavenging activity of this compound from common in vitro antioxidant assays such as DPPH, ABTS, and FRAP. The majority of research has focused on its role as a substrate and mediator in enzymatic reactions, particularly with lignin peroxidase.[2] The tables below are structured to accommodate future findings and to present related data on its interaction with antioxidant enzymes.

Table 1: In Vitro Radical Scavenging Activity of this compound

AssayMetricResultReference
DPPH Radical ScavengingIC50 (µg/mL)Data not available
ABTS Radical ScavengingTEAC (Trolox Equivalents)Data not available
Ferric Reducing Antioxidant Power (FRAP)mmol Fe²⁺/gData not available

Table 2: Effect of this compound on Antioxidant Enzyme Activity

EnzymeEffectExperimental SystemReference
Superoxide Dismutase (SOD)Enhances oxidation of this compound by lignin peroxidaseIn vitro enzymatic assay[3]
Catalase (CAT)Affects the time course of this compound oxidation by MnPIn vitro enzymatic assay[4]

Experimental Protocols

Detailed methodologies for the key in vitro antioxidant assays are provided below to facilitate further research into the antioxidant properties of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.

Protocol:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The absorbance of this solution at 517 nm should be approximately 1.0.

  • Sample Preparation: Prepare various concentrations of this compound in the same solvent used for the DPPH solution.

  • Reaction Mixture: In a test tube or microplate well, mix 1 mL of the DPPH solution with 1 mL of the this compound solution. A control is prepared with 1 mL of the solvent instead of the sample solution.

  • Incubation: Incubate the reaction mixtures in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • IC50 Value: The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the sample concentrations.[5]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

Principle: This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ is measured by the decrease in its absorbance at 734 nm.

Protocol:

  • Preparation of ABTS Radical Cation (ABTS•+): Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.

  • Preparation of Working Solution: Dilute the ABTS•+ stock solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare different concentrations of this compound in a suitable solvent.

  • Reaction Mixture: Add 10 µL of the this compound solution to 1 mL of the ABTS•+ working solution.

  • Incubation: Incubate the mixture at room temperature for a defined period (e.g., 6 minutes).

  • Absorbance Measurement: Measure the absorbance at 734 nm.

  • Calculation: The percentage of inhibition is calculated as: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • TEAC Value: The antioxidant capacity is expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined from a standard curve of Trolox.[6][7]

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored by measuring the change in absorbance at 593 nm.[8]

Protocol:

  • Preparation of FRAP Reagent: The FRAP reagent is prepared by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio. The reagent should be freshly prepared and warmed to 37°C before use.[9]

  • Sample Preparation: Prepare various concentrations of this compound in a suitable solvent.

  • Reaction Mixture: Add 100 µL of the this compound solution to 3 mL of the FRAP reagent.

  • Incubation: Incubate the reaction mixture at 37°C for a specific time (e.g., 4 minutes).[9]

  • Absorbance Measurement: Measure the absorbance of the solution at 593 nm.

  • Calculation: The antioxidant capacity is determined from a standard curve of FeSO₄·7H₂O, and the results are expressed as mmol of Fe²⁺ equivalents per gram of sample.[10]

Signaling Pathways and Logical Relationships

While direct evidence of this compound modulating specific antioxidant signaling pathways is currently scarce, its structural similarities to other phenolic compounds known to influence these pathways, such as resveratrol, suggest potential mechanisms of action. The following diagrams illustrate hypothetical involvements of this compound in the Nrf2-ARE and MAPK signaling pathways, which are central to the cellular response to oxidative stress.

Nrf2-ARE Signaling Pathway

The Nrf2-ARE pathway is a primary regulator of cellular antioxidant and detoxification responses. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1 and targeted for degradation. In the presence of oxidative stress or electrophilic compounds, Keap1 is modified, allowing Nrf2 to translocate to the nucleus and activate the transcription of antioxidant response element (ARE)-containing genes, including those for antioxidant enzymes.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus oxidative_stress Oxidative Stress (e.g., ROS) keap1 Keap1 oxidative_stress->keap1 Inhibits veratryl_alcohol This compound (Hypothetical) veratryl_alcohol->keap1 Inhibits (Hypothetical) nrf2 Nrf2 keap1->nrf2 Sequesters cul3 Cul3-Rbx1 E3 Ligase keap1->cul3 nrf2->cul3 Ubiquitination nrf2_nucleus Nrf2 nrf2->nrf2_nucleus Translocation proteasome Proteasomal Degradation cul3->proteasome are ARE nrf2_nucleus->are Binds antioxidant_genes Antioxidant & Detoxification Genes (e.g., HO-1, NQO1) are->antioxidant_genes Activates Transcription cellular_protection Cellular Protection antioxidant_genes->cellular_protection

Caption: Hypothetical activation of the Nrf2-ARE pathway by this compound.

MAPK Signaling Pathway in Oxidative Stress

Mitogen-activated protein kinase (MAPK) signaling cascades are crucial in transducing extracellular signals into cellular responses, including those to oxidative stress. The three main MAPK pathways are ERK, JNK, and p38. Oxidative stress can activate these pathways, leading to diverse outcomes, including apoptosis or cell survival, partly through the regulation of transcription factors that control the expression of antioxidant genes.

MAPK_Pathway oxidative_stress Oxidative Stress (e.g., ROS) ask1 ASK1 oxidative_stress->ask1 Activates mekk MEKKs oxidative_stress->mekk Activates veratryl_alcohol This compound (Hypothetical) veratryl_alcohol->oxidative_stress Reduces (Hypothetical) mkk3_6 MKK3/6 ask1->mkk3_6 mkk4_7 MKK4/7 ask1->mkk4_7 mek1_2 MEK1/2 mekk->mek1_2 p38 p38 mkk3_6->p38 jnk JNK mkk4_7->jnk erk ERK mek1_2->erk transcription_factors Transcription Factors (e.g., AP-1, Nrf2) p38->transcription_factors jnk->transcription_factors erk->transcription_factors cellular_response Cellular Response (Apoptosis or Survival) transcription_factors->cellular_response

Caption: Hypothetical modulation of MAPK signaling by this compound.

Conclusion

The current scientific literature primarily highlights the role of this compound in enzymatic lignin degradation, with limited direct evidence of its intrinsic antioxidant properties through standard free radical scavenging assays. However, its chemical structure as a phenolic compound and its interactions with antioxidant enzymes like SOD and catalase suggest a potential, albeit complex, role in modulating oxidative stress.[3][4] Further research is warranted to quantify its direct antioxidant capacity using standardized assays and to elucidate its potential to modulate key signaling pathways such as Nrf2-ARE and MAPK, which are critical in the cellular defense against oxidative damage. The experimental protocols and hypothetical pathway diagrams provided in this guide serve as a foundation for researchers to design and execute studies aimed at comprehensively characterizing the antioxidant profile of this compound.

References

Methodological & Application

Application Notes: The Role of Veratryl Alcohol in Enzymatic Dye Decolorization

Author: BenchChem Technical Support Team. Date: November 2025

Veratryl alcohol (3,4-dimethoxybenzyl alcohol) is a secondary metabolite produced by white-rot fungi and plays a crucial role in the enzymatic degradation of lignin and various environmental pollutants, including synthetic dyes. Its application in dye decolorization studies is primarily centered on its function as a redox mediator for lignin-modifying enzymes, particularly lignin peroxidase (LiP) and laccase. It can also serve as a substrate for the enzyme this compound oxidase (VAO).

1. This compound as a Redox Mediator for Lignin Peroxidase (LiP): Lignin peroxidase is a heme-containing enzyme that can oxidize a wide range of aromatic compounds. However, many dye molecules are too large to access the active site of the LiP enzyme. This compound acts as a small, diffusible redox mediator that can enter the enzyme's active site. LiP oxidizes this compound to a this compound cation radical (VA•+).[1][2] This highly reactive radical then diffuses from the enzyme and, in turn, oxidizes the large dye molecules, leading to their decolorization.[1] This mechanism significantly expands the substrate range of LiP. Studies have shown that this compound not only facilitates the reaction but also enhances and stabilizes the decolorization rates by LiP.[1][3]

2. This compound as a Laccase Mediator: Laccases are copper-containing oxidases that can decolorize a variety of dyes. However, their activity is often limited to phenolic compounds. The inclusion of a mediator like this compound can broaden their substrate scope to include non-phenolic dyes. The laccase oxidizes the mediator, which then carries out the oxidation of the target dye molecule. While other synthetic mediators are often used, lignin-derived compounds like this compound are explored as more environmentally friendly alternatives.[4]

3. Inducer of Ligninolytic Enzyme Production: In fungal cultures, the addition of this compound has been shown to have a stimulatory effect on the production of ligninolytic enzymes, such as Manganese Peroxidase (MnP).[5] This increased enzyme production can lead to a more rapid and efficient decolorization of dyes in in-vivo systems.[5]

4. Substrate for this compound Oxidase (VAO): Certain bacteria, such as Pseudomonas aeruginosa and Comamonas sp., produce an enzyme called this compound oxidase (VAO).[6][7][8] This enzyme directly oxidizes this compound. Purified VAO has been shown to decolorize various textile dyes, suggesting its potential application in bioremediation processes.[6][7]

Data Presentation

The following tables summarize quantitative data from studies on the application of this compound in dye decolorization and its effect on related enzyme activities.

Table 1: Effect of this compound on Ligninolytic Enzyme Activity

Fungal SpeciesEnzymeInducerResultReference
Basidiomycete PM2Manganese Peroxidase (MnP)This compound3.4-fold increase in MnP activity (254.2 U/L) compared to control.[5]
Pleurotus ostreatus MR3LaccaseThis compound2.07-fold increase in laccase activity (max activity of 5.99 U/mL) compared to control.
Coriolopsis caperataLaccase, LiP, MnPThis compound (in medium)High laccase activity (4938.05 U/L) and LiP activity (995.26 U/L) achieved.[9]

Table 2: Dye Decolorization Efficiency in Systems Involving this compound

Enzyme/OrganismDyeSystem DetailsDecolorization EfficiencyReference
Phanerochaete chrysosporium (Purified LiP)Bromo Phenyl BlueIn-vitro enzymatic decolorization100%[10]
Phanerochaete chrysosporium (Purified LiP)Bromothymol BlueIn-vitro enzymatic decolorization100%[10]
Phanerochaete chrysosporium (Purified LiP)Bromocresol GreenIn-vitro enzymatic decolorization100%[10]
Phanerochaete chrysosporium (Purified LiP)Phenol RedIn-vitro enzymatic decolorization96%[10]
Phanerochaete chrysosporium (Purified LiP)Congo RedIn-vitro enzymatic decolorization72%[10]
Comamonas sp. UVS (Purified VAO)Red HE7B40 µg/mL enzyme, 15 hours57.5%[7]
Comamonas sp. UVS (Purified VAO)Direct Blue GLL40 µg/mL enzyme, 15 hours51.09%[7]
Coriolopsis caperata (Crude Enzymes)Reactive Red 21With 1 mM H₂O₂95.71%[9]
Coriolopsis caperata (Crude Enzymes)Reactive Orange 107With 1 mM H₂O₂99.30%[9]

Experimental Protocols

Protocol 1: Lignin Peroxidase (LiP) Activity Assay

This protocol is based on the standard method of monitoring the oxidation of this compound to veratraldehyde.[10]

Materials:

  • Enzyme solution (e.g., crude culture filtrate or purified LiP)

  • 0.1 M Sodium Tartrate Buffer (pH 3.0)

  • This compound solution (e.g., 10 mM)

  • Hydrogen Peroxide (H₂O₂) solution (e.g., 2 mM)

  • Spectrophotometer and cuvettes

Procedure:

  • Prepare the reaction mixture in a 1 mL cuvette by adding:

    • 500 µL of 0.1 M Sodium Tartrate Buffer (pH 3.0)

    • 200 µL of enzyme solution

    • 200 µL of this compound solution

  • Mix the components by gentle inversion.

  • Initiate the reaction by adding 100 µL of H₂O₂ solution and mix immediately.

  • Measure the increase in absorbance at 310 nm for 1-2 minutes using the spectrophotometer. The formation of veratraldehyde results in an increase in absorbance at this wavelength.

  • Calculate the enzyme activity. One unit (U) of LiP activity is defined as the amount of enzyme that oxidizes 1 µmol of this compound per minute. The molar extinction coefficient for veratraldehyde at 310 nm is 9300 M⁻¹cm⁻¹.

Protocol 2: In-vitro Dye Decolorization using a Lignin Peroxidase-Veratryl Alcohol System

This protocol describes a general procedure for assessing dye decolorization.

Materials:

  • Purified or crude Lignin Peroxidase (LiP)

  • Dye stock solution (e.g., 100 mg/L)

  • This compound solution (e.g., 2 mM)

  • Hydrogen Peroxide (H₂O₂) solution (e.g., 0.4 mM)

  • Appropriate buffer (e.g., 0.1 M Sodium Tartrate, pH 3.0-4.5)

  • Spectrophotometer

Procedure:

  • Set up the reaction mixture in a suitable vessel (e.g., a small flask or tube). For a 10 mL final volume:

    • Add buffer to a final concentration of 50-100 mM.

    • Add the dye to a final concentration of 20-50 mg/L.

    • Add this compound to a final concentration of 0.5-1 mM.

    • Add the enzyme solution to a specific activity (e.g., 1 U/mL).

  • Set up control reactions:

    • A control without enzyme.

    • A control without this compound.

    • A control without H₂O₂.

  • Initiate the reaction by adding H₂O₂ to its final concentration.

  • Incubate the reactions at a suitable temperature (e.g., 30-37°C) with gentle agitation.

  • At specific time intervals (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

  • Centrifuge the aliquot to remove any precipitate.

  • Measure the absorbance of the supernatant at the maximum wavelength (λmax) of the dye.

  • Calculate the percentage of decolorization using the formula: Decolorization (%) = [(Initial Absorbance - Final Absorbance) / Initial Absorbance] x 100

Protocol 3: Laccase-Mediator System (LMS) for Dye Decolorization

This protocol outlines the use of this compound as a mediator for laccase.

Materials:

  • Laccase enzyme solution

  • Dye stock solution

  • This compound solution (as mediator)

  • Buffer (e.g., 50 mM Sodium Acetate, pH 4.5)

  • Spectrophotometer

Procedure:

  • Prepare the reaction mixture in a cuvette:

    • Add buffer to the desired final volume.

    • Add the dye to the desired final concentration.

    • Add this compound to a final concentration typically ranging from 0.1 to 1 mM.

  • Set up a control reaction without the mediator (this compound).

  • Equilibrate the mixture at the desired temperature (e.g., 30°C).

  • Initiate the reaction by adding the laccase solution.

  • Monitor the decrease in absorbance at the dye's λmax over time.

  • Calculate the decolorization percentage as described in Protocol 2.

Visualizations

G LiP Lignin Peroxidase (LiP) VA_rad This compound Cation Radical (VA•+) LiP->VA_rad releases H2O 2H₂O VA This compound (VA) VA->LiP is oxidized by VA_rad->VA is reduced back to Dye Dye Molecule VA_rad->Dye oxidizes Dye_ox Oxidized Dye (Decolorized) Dye->Dye_ox becomes H2O2 H₂O₂ H2O2->LiP activates

Caption: Mechanism of LiP-mediated dye decolorization using this compound.

G prep 1. Prepare Reaction Mixture (Buffer, Dye, this compound, Enzyme) controls 2. Set up Control Reactions (-Enzyme, -Mediator, -H₂O₂) prep->controls start 3. Initiate Reaction (Add H₂O₂) controls->start incubate 4. Incubate (Constant Temperature & Agitation) start->incubate sample 5. Withdraw Aliquots (At Time Intervals) incubate->sample measure 6. Measure Absorbance (at λmax of the dye) sample->measure calc 7. Calculate % Decolorization measure->calc

Caption: Experimental workflow for in-vitro dye decolorization assay.

References

Application Notes and Protocols: Veratryl Alcohol Oxidation by Lignin Peroxidase

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lignin peroxidase (LiP) is a heme-containing glycoprotein that plays a crucial role in the degradation of lignin, a complex aromatic polymer in plant cell walls. A key model reaction for assessing LiP activity is the oxidation of veratryl alcohol (3,4-dimethoxybenzyl alcohol) to veratraldehyde. This reaction is dependent on the presence of hydrogen peroxide (H₂O₂) and is widely used as a standard assay for quantifying LiP activity in various applications, including biofuel research, bioremediation, and enzymology. This compound not only acts as a substrate but can also function as a charge transfer mediator, facilitating the oxidation of other compounds. This document provides detailed protocols and quantitative data for the enzymatic oxidation of this compound by lignin peroxidase.

Data Presentation

The following tables summarize key quantitative data for the oxidation of this compound by lignin peroxidase, compiled from various studies.

Table 1: Kinetic Parameters for Lignin Peroxidase with this compound and H₂O₂

ParameterValueConditionsSource
Kₘ for this compound72 µMpH 3.5
Kₘ for H₂O₂29 µMpH 3.5
Turnover Number (kcat)2 to 3 s⁻¹pH 3.5
Rate constant for LiP Compound I reduction by VA3 x 10⁵ M⁻¹ s⁻¹pH 4.5
Rate constant for LiP Compound II reduction by VA5.0 ± 0.2 s⁻¹pH 4.5
Burst phase first-order rate constant8.3 ± 0.2 s⁻¹pH 4.5

Table 2: Optimal Reaction Conditions for Lignin Peroxidase Activity

ParameterOptimal Value/RangeSource
pH2.0 - 5.0 (optimum ~3.0)
Temperature25 °C - 40 °C (optimum ~30 °C)

Experimental Protocols

Standard Assay for Lignin Peroxidase Activity

This protocol describes the spectrophotometric measurement of LiP activity by monitoring the formation of veratraldehyde from this compound.

Materials:

  • Lignin Peroxidase enzyme solution (e.g., from Phanerochaete chrysosporium)

  • This compound solution (e.g., 10 mM in water)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 2 mM in water)

  • Sodium tartrate buffer (0.1 M, pH 3.0)

  • Spectrophotometer capable of measuring absorbance at 310 nm

  • Cuvettes

Procedure:

  • Prepare the reaction mixture in a cuvette by adding the following in order:

    • 500 µL of 0.1 M sodium tartrate buffer (pH 3.0)

    • 250 µL of 1 mM this compound

    • 250 µL of enzyme solution

  • Initiate the reaction by adding 250 µL of 0.2 mM H₂O₂.

  • Immediately mix the contents of the cuvette by gentle inversion.

  • Measure the increase in absorbance at 310 nm over time (e.g., for 1 minute) at 30 °C. The formation of veratraldehyde results in an increase in absorbance at this wavelength.

  • Calculate the enzyme activity based on the rate of change in absorbance. One unit of LiP activity is defined as the amount of enzyme that oxidizes 1 µmol of this compound to veratraldehyde per minute. The molar extinction coefficient for veratraldehyde at 310 nm is 9300 M⁻¹cm⁻¹.

Note: It is important to use pure this compound, as commercial preparations may contain impurities that can cause a lag period in the enzyme activity. Some substances like lignins and quinonic compounds can interfere with the assay by absorbing at 310 nm.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the lignin peroxidase assay.

G Experimental Workflow for Lignin Peroxidase Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_buffer Prepare 0.1 M Sodium Tartrate Buffer (pH 3.0) prep_va Prepare this compound Solution (e.g., 10 mM) prep_h2o2 Prepare H2O2 Solution (e.g., 2 mM) prep_enzyme Prepare Enzyme Dilution mix_reagents Mix Buffer, this compound, and Enzyme in Cuvette prep_enzyme->mix_reagents Add to Assay initiate_reaction Initiate with H2O2 mix_reagents->initiate_reaction measure_abs Measure Absorbance at 310 nm initiate_reaction->measure_abs calc_rate Calculate Rate of Absorbance Change measure_abs->calc_rate calc_activity Calculate Enzyme Activity calc_rate->calc_activity

Caption: Workflow for the spectrophotometric assay of lignin peroxidase activity.

Lignin Peroxidase Catalytic Cycle

The oxidation of this compound by lignin peroxidase proceeds through a classical peroxidase "ping-pong" mechanism involving two oxidized enzyme intermediates, Compound I and Compound II.

G Lignin Peroxidase Catalytic Cycle for this compound Oxidation LiP LiP (Fe³⁺) CompoundI Compound I (Fe⁴⁺=O Por•⁺) LiP->CompoundI H2O H₂O LiP->H2O CompoundII Compound II (Fe⁴⁺=O Por) CompoundI->CompoundII VArad_out1 This compound Cation Radical CompoundI->VArad_out1 CompoundII->LiP VAD_out Veratraldehyde CompoundII->VAD_out H2O2 H₂O₂ H2O2->LiP VA_in1 Veratryl Alcohol VA_in1->CompoundI VA_in2 Veratryl Alcohol VA_in2->CompoundII

Caption: Simplified catalytic cycle of lignin peroxidase with this compound.

Application Notes and Protocols for the Laboratory Synthesis of Veratryl Alcohol

Author: BenchChem Technical Support Team. Date: November 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

Veratryl alcohol (3,4-dimethoxybenzyl alcohol) is a key aromatic compound utilized as a building block in the synthesis of various pharmaceuticals and as a mediator in ligninolytic enzyme studies. This document provides detailed protocols for three common laboratory methods for synthesizing this compound: the reduction of veratraldehyde, the crossed Cannizzaro reaction, and a two-step synthesis from vanillin. Each method's advantages and disadvantages are discussed to aid in selecting the most appropriate procedure for specific laboratory needs.

Method 1: Reduction of Veratraldehyde with Sodium Borohydride

This is a widely used and straightforward method for the synthesis of this compound, offering high purity of the final product. The reaction involves the reduction of the aldehyde functional group of veratraldehyde to a primary alcohol using sodium borohydride.

Reaction Pathway

Reaction_Pathway_1 Veratraldehyde Veratraldehyde Veratryl_alcohol This compound Veratraldehyde->Veratryl_alcohol NaBH4 1. NaBH₄, Methanol 2. Acetic Acid (workup)

Caption: Reduction of veratraldehyde to this compound.

Experimental Protocol

Materials:

  • Veratraldehyde (C₉H₁₀O₃)

  • Sodium borohydride (NaBH₄)

  • Methanol (CH₃OH)

  • Glacial acetic acid (CH₃COOH)

  • Methylene chloride (CH₂Cl₂) or Ether

  • 5% Sodium hydroxide (NaOH) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Stirring apparatus

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • In a round-bottom flask, dissolve 2.0 g of veratraldehyde in 20 mL of methanol with constant stirring.

  • Over a period of 2 hours, gradually add 500 mg of sodium borohydride to the solution in small portions.

  • After the addition is complete, continue stirring for an additional 30 minutes at room temperature.

  • Carefully add glacial acetic acid dropwise to the reaction mixture to quench the excess sodium borohydride until gas evolution ceases.

  • Remove the methanol from the mixture using a rotary evaporator.

  • To the remaining aqueous residue, add an equal volume of methylene chloride and transfer the mixture to a separatory funnel.

  • Extract the aqueous phase with methylene chloride. The this compound will partition into the organic phase.

  • Wash the organic layer sequentially with an equal volume of 5% sodium hydroxide solution and then four times with double-distilled water.

  • Dry the organic phase over anhydrous sodium sulfate.

  • Filter off the drying agent and evaporate the solvent to obtain the purified this compound.

Quantitative Data Summary
ParameterValueReference
Starting MaterialVeratraldehyde (2.0 g)
Reducing AgentSodium Borohydride (500 mg)
SolventMethanol (20 mL)
Reaction Time2.5 hours
Yield 60-75% (w/w) ****
Purity ~99% ****

Method 2: Crossed Cannizzaro Reaction

This method utilizes a crossed Cannizzaro reaction between veratraldehyde and formaldehyde in a basic medium. Formaldehyde is more readily oxidized, thus it reduces veratraldehyde to this compound while being oxidized to formic acid. This approach can achieve high yields and purity.

Reaction Pathway

Reaction_Pathway_2 Reactants Veratraldehyde + Formaldehyde Products This compound + Formic Acid Reactants->Products Conditions NaOH (aq) 60-85°C

Caption: Crossed Cannizzaro reaction for this compound synthesis.

Experimental Protocol

Materials:

  • Veratraldehyde

  • Formaldehyde solution (e.g., 37% in water)

  • Sodium hydroxide (NaOH) or other suitable base

  • Solvent (e.g., water or ethanol)

  • Reaction vessel with temperature control and stirring

  • Apparatus for vacuum distillation

Procedure:

  • Prepare a solution of veratraldehyde in a suitable solvent (water or ethanol).

  • Adjust the pH of the veratraldehyde solution to 8-10 using a basic substance.

  • In a reaction vessel, heat the formaldehyde solution to a temperature between 60-85°C.

  • Slowly add the pH-adjusted veratraldehyde solution to the heated formaldehyde solution.

  • Maintain the reaction mixture at 60-85°C for 4-5 hours with continuous stirring.

  • After the reaction is complete, cool the mixture to room temperature.

  • The crude this compound is then purified. Due to the significant difference in boiling points between this compound and other components, vacuum distillation is an effective purification method.

Quantitative Data Summary
ParameterValueReference
Starting MaterialVeratraldehyde
ReagentFormaldehyde
CatalystBase (to achieve pH 8-10)
SolventWater or Ethanol
Reaction Temperature60-85°C
Reaction Time4-5 hours
Yield Up to 97.67% ****
Purity (post-distillation) Up to 99.78% ****

Method 3: Synthesis from Vanillin

This is a two-step synthesis that starts from the readily available and inexpensive vanillin. The first step is the methylation of the phenolic hydroxyl group of vanillin to yield veratraldehyde. The second step is the reduction of the newly formed veratraldehyde to this compound.

Overall Synthesis Workflow

Workflow_3 Vanillin Vanillin Methylation Step 1: Methylation (e.g., Dimethyl Sulfate, NaOH) Vanillin->Methylation Veratraldehyde Veratraldehyde (Intermediate) Methylation->Veratraldehyde Reduction Step 2: Reduction (e.g., NaBH₄, Ethanol) Veratraldehyde->Reduction Veratryl_alcohol This compound (Final Product) Reduction->Veratryl_alcohol

Caption: Two-step synthesis of this compound from vanillin.

Experimental Protocol

Step 1: Methylation of Vanillin to Veratraldehyde

Materials:

  • Vanillin

  • Sodium hydroxide (NaOH)

  • Dimethyl sulfate ((CH₃)₂SO₄)

  • Water

  • Toluene

Procedure:

  • Dissolve vanillin in water and heat to 90°C with stirring.

  • Add a 32% sodium hydroxide solution to the mixture.

  • Cool the mixture to 60-80°C and slowly add dimethyl sulfate, maintaining the pH between 7 and 9.

  • After the addition, allow the reaction to proceed under reflux until completion.

  • Extract the mixture with toluene. The organic phase contains the veratraldehyde.

  • The toluene can be removed by distillation to yield crude veratraldehyde, which can be used directly in the next step or purified further.

Step 2: Reduction of Veratraldehyde to this compound

This step is analogous to the reduction of vanillin to vanillyl alcohol and follows a similar procedure to Method 1.

Materials:

  • Crude veratraldehyde from Step 1

  • Ethanol

  • Sodium borohydride (NaBH₄)

  • 1M Sodium hydroxide (NaOH)

  • 6M Hydrochloric acid (HCl)

  • Ice bath

Procedure:

  • Dissolve the crude veratraldehyde in ethanol in a round-bottom flask and cool the solution in an ice bath.

  • Separately, dissolve sodium borohydride in 1M NaOH solution.

  • Slowly add the sodium borohydride solution dropwise to the veratraldehyde solution over 10 minutes, keeping the temperature low.

  • After the addition, remove the ice bath and stir for an additional 10 minutes at room temperature.

  • Re-cool the mixture in an ice bath and slowly add 6M HCl dropwise to quench the excess NaBH₄ until the solution is acidic and gas evolution stops.

  • Continue stirring in the ice bath for 10 minutes to allow the this compound to precipitate.

  • Collect the product by filtration, washing with ice-cold water. The product can be further purified by recrystallization.

Quantitative Data Summary
ParameterStep 1: MethylationStep 2: ReductionReference
Starting MaterialVanillinVeratraldehyde
Key ReagentsDimethyl Sulfate, NaOHSodium Borohydride, HCl
SolventWater, TolueneEthanol
Reaction Temperature60-90°C0°C to Room Temp.
Overall Yield Dependent on both steps
Purity Purification required at each step

Troubleshooting & Optimization

Technical Support Center: Optimizing Veratryl Alcohol in Lignin Peroxidase Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with lignin peroxidase (LiP) assays. The focus is on optimizing the concentration of veratryl alcohol, a common substrate, to ensure accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the typical concentration range for this compound in a standard lignin peroxidase (LiP) assay?

A1: The optimal concentration of this compound can vary depending on the specific enzyme source and experimental goals. However, for routine activity measurements, concentrations typically range from 0.2 mM to 2 mM. For kinetic studies, a wider range, from 0 mM up to 140 mM, may be used to determine parameters like Kₘ and Vₘₐₓ.[1][2] One common protocol specifies using 0.8 mM this compound.[1]

Q2: Why is this compound used in LiP assays?

A2: this compound serves as a readily oxidizable substrate for lignin peroxidase. The enzyme catalyzes the hydrogen peroxide (H₂O₂)-dependent oxidation of this compound to veratraldehyde. This reaction can be conveniently monitored spectrophotometrically by measuring the increase in absorbance at 310 nm, which corresponds to the formation of veratraldehyde.[1] this compound can also act as a redox mediator, facilitating the oxidation of other substrates that may not be directly oxidized by the enzyme.[3][4][5]

Q3: Can high concentrations of this compound inhibit the LiP enzyme?

A3: While some enzymes exhibit substrate inhibition at high substrate concentrations, this is not a widely reported issue for lignin peroxidase with this compound under typical assay conditions. However, excessively high concentrations could potentially lead to other issues, such as increased background absorbance or depletion of H₂O₂. It's always recommended to determine the optimal concentration for your specific enzyme and assay conditions.

Q4: My assay shows a lag phase before the reaction starts. What could be the cause?

A4: A lag period in the LiP assay using this compound can be caused by impurities in commercial preparations of the substrate.[6] Using a purified form of this compound can eliminate this lag and also allows for the estimation of lower enzymatic activities.[6] Additionally, the presence of inhibitory compounds in the enzyme preparation or sample can also lead to a lag phase.

Q5: Are there any compounds that interfere with the this compound assay?

A5: Yes, several compounds can interfere with this assay. Lignins, quinonic compounds, and other aromatic substances can exhibit strong absorbance at 310 nm, the wavelength used to monitor veratraldehyde formation, thus interfering with the measurement.[7][8] Competitive inhibitors, such as 3-amino-1,2,4-triazole, can also compete with this compound for the enzyme's active site.[9]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
No or very low LiP activity detected 1. Inactive enzyme. 2. Suboptimal pH. 3. Incorrect H₂O₂ concentration. 4. Absence of this compound. 5. Presence of potent inhibitors.1. Use a fresh enzyme preparation or a positive control to verify enzyme activity. 2. Ensure the buffer pH is optimal for your LiP, typically in the acidic range (pH 2.5-5.5).[1] 3. Optimize the H₂O₂ concentration; it is a co-substrate but can also inactivate the enzyme at high concentrations. 4. Verify the addition and final concentration of this compound in the reaction mixture. 5. Analyze the sample for potential inhibitors. Consider sample dialysis or purification.
High background absorbance 1. Contaminants in the enzyme sample or substrate solution. 2. The sample itself absorbs at 310 nm.1. Run a blank reaction without the enzyme to measure the background absorbance from the substrate and buffer. 2. Use a sample blank containing all components except H₂O₂ to correct for the sample's intrinsic absorbance. The Azure B assay, which measures absorbance in the visible range, can be an alternative if interference at 310 nm is high.[7][8]
Inconsistent or non-reproducible results 1. Impure this compound. 2. Instability of H₂O₂ solution. 3. Variation in temperature or pH. 4. Pipetting errors.1. Use high-purity this compound or purify commercial preparations.[6] 2. Prepare fresh H₂O₂ solutions and accurately determine their concentration. 3. Ensure consistent temperature and pH across all assays. 4. Calibrate pipettes and ensure accurate dispensing of all reagents.
Reaction rate decreases rapidly 1. Enzyme inactivation by excess H₂O₂. 2. Depletion of this compound or H₂O₂.1. Reduce the concentration of H₂O₂. This compound can also offer some protection to the enzyme against H₂O₂-dependent inactivation.[3] 2. Ensure that substrate concentrations are not limiting within the measurement period.

Experimental Protocols

Standard Lignin Peroxidase Activity Assay

This protocol is a general guideline for measuring LiP activity using this compound as the substrate.

Materials:

  • Lignin Peroxidase enzyme solution

  • This compound stock solution (e.g., 20 mM in water or a suitable solvent)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 2 mM)

  • Sodium tartrate buffer (e.g., 100 mM, pH 3.0)

  • Spectrophotometer and cuvettes

Procedure:

  • Prepare the reaction mixture in a cuvette by adding:

    • Sodium tartrate buffer

    • This compound stock solution to a final desired concentration (e.g., 2 mM)

    • Enzyme solution

  • Mix gently and equilibrate to the desired temperature (e.g., 30°C).

  • Initiate the reaction by adding H₂O₂ to a final concentration of, for example, 0.4 mM.

  • Immediately start monitoring the increase in absorbance at 310 nm for a set period (e.g., 1-3 minutes).

  • Calculate the rate of veratraldehyde formation using the molar extinction coefficient of 9300 M⁻¹cm⁻¹.[1]

One unit of LiP activity is typically defined as the amount of enzyme that oxidizes 1 µmol of this compound per minute under the specified conditions.

Data Presentation: Example of this compound Concentration Optimization
This compound (mM)Initial Rate (ΔAbs/min)LiP Activity (U/mL)
0.10.05X
0.50.25Y
1.00.45Z
2.00.60A
5.00.62B
10.00.61C

Note: The activity values (X, Y, Z, A, B, C) would be calculated based on the specific assay volume and enzyme dilution.

Visualizations

LiP_Catalytic_Cycle cluster_substrates Substrates & Products LiP LiP (Fe³⁺) Resting Enzyme Compound_I Compound I [Fe⁴⁺=O Por⁺•] LiP->Compound_I H₂O₂ → 2H₂O Compound_II Compound II [Fe⁴⁺=O] Compound_I->Compound_II VA → VA⁺• Compound_II->LiP VA → VA⁺• VA This compound (VA) VA_radical This compound Cation Radical (VA⁺•) Veratraldehyde Veratraldehyde VA_radical->Veratraldehyde → H⁺ H2O2 H₂O₂ H2O 2H₂O

Caption: Lignin Peroxidase Catalytic Cycle with this compound.

Troubleshooting_Workflow start Start: LiP Assay Issue q1 Is there any activity? start->q1 a1_yes Check for low activity or inconsistency q1->a1_yes Yes a1_no Check core components: - Active Enzyme - Correct pH - H₂O₂ and VA concentration q1->a1_no No q2 Is there a lag phase? a1_yes->q2 end Resolution a1_no->end a2_yes Purify this compound or use high-purity grade q2->a2_yes Yes a2_no Check for high background or rapid rate decrease q2->a2_no No a2_yes->end q3 High background? a2_no->q3 a3_yes Run appropriate blanks (no enzyme, no H₂O₂) q3->a3_yes Yes a3_no Consider enzyme inactivation or substrate depletion q3->a3_no No a3_yes->end a3_no->end

Caption: Troubleshooting workflow for LiP assays.

References

Technical Support Center: Stability of Veratryl Alcohol in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of veratryl alcohol in aqueous solutions. It includes frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound in aqueous solution?

A1: For short-term storage (up to one month), it is recommended to store aqueous solutions of this compound at -20°C. For longer-term storage (up to six months), aliquoting the solution and storing it at -80°C is advised to prevent degradation from repeated freeze-thaw cycles. One study has shown that even at 4°C, this compound in an aqueous solution under air can slowly oxidize to veratraldehyde. After four weeks at this condition, the ratio of this compound to veratraldehyde was found to be approximately 91.5:8.5.

Q2: What is the primary degradation product of this compound?

A2: The primary degradation product of this compound through oxidation is veratraldehyde.[1] Further oxidation can lead to the formation of veratric acid. Under certain conditions, such as in the presence of lignin peroxidase and tetranitromethane, other degradation products like 4,5-dimethoxy-2-nitrobenzyl alcohol and 3,4-dimethoxy-nitrobenzene can be formed.[2]

Q3: How does pH affect the stability of this compound in aqueous solutions?

A3: The stability of this compound in aqueous solutions is significantly influenced by pH, particularly in the presence of enzymes or oxidizing agents. In enzymatic reactions involving lignin peroxidase, the oxidation of this compound is highly pH-dependent, with optimal activity typically observed in the acidic range, between pH 2.72 and 5.25.[3] In non-enzymatic oxidative degradation, such as in a Fenton reaction, the degradation of this compound is also pH-dependent, with the highest degradation observed at a pH of 3.4.[4]

Q4: Is this compound sensitive to light?

A4: Yes, this compound is sensitive to light. Photodegradation can occur, leading to the conversion of this compound to veratraldehyde. In one study, irradiation of an aqueous solution of this compound in the wavelength range of 310–420 nm resulted in a 76% conversion to veratraldehyde within four hours.[5] Therefore, it is crucial to protect aqueous solutions of this compound from light to prevent degradation.

Q5: How does temperature affect the stability of this compound?

A5: Elevated temperatures can accelerate the degradation of this compound, especially in the presence of oxidizing agents. In enzymatic oxidations, the stability of the enzyme itself is temperature-dependent, which in turn affects the degradation rate of this compound. For example, horseradish peroxidase shows stability in the range of 28-50°C for the oxidation of this compound. General principles of chemical kinetics suggest that non-enzymatic degradation rates will also increase with temperature.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Unexpectedly low concentration of this compound in a freshly prepared solution. 1. Inaccurate initial weighing or dilution. 2. Use of a degraded solid this compound stock. 3. Contamination of the solvent.1. Recalibrate the balance and verify dilution calculations. 2. Check the purity of the solid this compound using a suitable analytical method (e.g., HPLC, melting point). 3. Use fresh, high-purity water for solution preparation.
Rapid degradation of this compound in solution during an experiment. 1. Exposure to light. 2. Presence of oxidizing agents or metal ion contaminants. 3. Inappropriate pH of the solution. 4. Elevated temperature.1. Protect the solution from light by using amber vials or covering the container with aluminum foil. 2. Use high-purity water and reagents to minimize contaminants. Consider using a chelating agent like EDTA if metal ion contamination is suspected. 3. Buffer the solution to a pH where this compound is more stable, if compatible with the experimental design. For many applications, a slightly acidic pH (around 4-6) is preferable. 4. Conduct experiments at a controlled and lower temperature if possible.
Appearance of unknown peaks in HPLC analysis of a this compound solution. 1. Degradation of this compound. 2. Contamination from the experimental setup (e.g., leaching from plasticware). 3. Impurities in the solvent or other reagents.1. Identify the degradation products by comparing retention times with known standards (e.g., veratraldehyde, veratric acid) or by using mass spectrometry (LC-MS). 2. Use high-quality, inert labware (e.g., glass). 3. Run a blank injection of the solvent and reagents to check for impurities.
Inconsistent results in experiments using this compound. 1. Inconsistent storage and handling of the this compound solution. 2. Variability in experimental conditions (pH, temperature, light exposure).1. Follow standardized procedures for solution preparation, storage, and handling. Prepare fresh solutions regularly. 2. Carefully control and monitor all experimental parameters.

Data Presentation

Table 1: Summary of Factors Affecting this compound Stability in Aqueous Solutions

Factor Effect on Stability Key Considerations Primary Degradation Product
pH Highly dependent, especially in the presence of catalysts. Generally more stable in slightly acidic to neutral pH in the absence of specific catalysts. Optimal enzymatic degradation often occurs in acidic conditions (pH 3-6).Buffer the solution to the desired pH. Avoid strongly acidic or basic conditions unless investigating degradation under these stresses.Veratraldehyde
Temperature Increased temperature accelerates degradation.Store solutions at recommended low temperatures (-20°C or -80°C). Control temperature during experiments.Veratraldehyde
Light Sensitive to UV and visible light, leading to photodegradation.Protect solutions from light using amber containers or by wrapping containers in foil.Veratraldehyde
Oxidizing Agents Readily oxidized by agents like hydrogen peroxide, especially with catalysts (e.g., peroxidases, Fe²⁺).Use high-purity water and reagents. Avoid contamination with oxidizing species.Veratraldehyde, Veratric Acid

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound and Veratraldehyde

This protocol provides a general framework for a stability-indicating HPLC method. Method validation and optimization are required for specific applications.

  • Objective: To separate and quantify this compound and its primary degradation product, veratraldehyde.

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 40:60 v/v). The exact ratio may need optimization.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 310 nm (at which veratraldehyde has a strong absorbance).

  • Injection Volume: 20 µL.

  • Column Temperature: 25°C.

  • Procedure:

    • Prepare standard solutions of this compound and veratraldehyde of known concentrations in the mobile phase.

    • Prepare the sample solution by diluting the aqueous this compound sample with the mobile phase to a suitable concentration.

    • Inject the standards and samples into the HPLC system.

    • Identify the peaks of this compound and veratraldehyde based on their retention times compared to the standards.

    • Quantify the compounds by comparing their peak areas to the calibration curve generated from the standards.

Protocol 2: Forced Degradation Study of this compound

This protocol outlines the conditions for a forced degradation study to investigate the stability of this compound under various stress conditions, as recommended by ICH guidelines.[6][7][8][9][10]

  • Objective: To identify potential degradation products and degradation pathways of this compound.

  • Stock Solution: Prepare a stock solution of this compound in high-purity water (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize the solution with 0.1 M NaOH before HPLC analysis.

    • Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for a specified period. Neutralize the solution with 0.1 M HCl before HPLC analysis.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for a specified period, protected from light.

    • Thermal Degradation: Incubate the stock solution at a high temperature (e.g., 70°C) for a specified period, protected from light.

    • Photolytic Degradation: Expose the stock solution in a photochemically stable and transparent container to a light source that provides both UV and visible light (as per ICH Q1B guidelines). A dark control sample should be stored under the same conditions but protected from light.

  • Analysis: Analyze the stressed samples at different time points using the stability-indicating HPLC method (Protocol 1) to monitor the degradation of this compound and the formation of degradation products.

Visualizations

Degradation_Pathway Veratryl_Alcohol This compound Veratraldehyde Veratraldehyde Veratryl_Alcohol->Veratraldehyde Oxidation Other_Products Other Degradation Products Veratryl_Alcohol->Other_Products e.g., Nitration Veratric_Acid Veratric Acid Veratraldehyde->Veratric_Acid Further Oxidation

Caption: Degradation pathway of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis A Prepare Aqueous Solution of this compound B Acid/Base Hydrolysis A->B C Oxidation (H2O2) A->C D Thermal Stress A->D E Photolytic Stress A->E F Stability-Indicating HPLC Method B->F C->F D->F E->F G Identify & Quantify Degradation Products F->G

Caption: Workflow for a forced degradation study.

Troubleshooting_Tree Start Inconsistent Results? Check_Storage Review Storage Conditions (-20°C short-term, -80°C long-term, protected from light) Start->Check_Storage Storage_OK Storage OK? Check_Storage->Storage_OK Correct_Storage Action: Implement Proper Storage Procedures Storage_OK->Correct_Storage No Check_pH Verify pH of Solution Storage_OK->Check_pH Yes End Problem Resolved Correct_Storage->End pH_OK pH Consistent? Check_pH->pH_OK Buffer_Solution Action: Use Buffered Solution pH_OK->Buffer_Solution No Check_Contamination Investigate Potential Contamination (Solvents, Reagents) pH_OK->Check_Contamination Yes Buffer_Solution->End Contamination_Found Contamination Found? Check_Contamination->Contamination_Found Use_High_Purity Action: Use High-Purity Reagents & Solvents Contamination_Found->Use_High_Purity Yes Contamination_Found->End No Use_High_Purity->End

Caption: Troubleshooting decision tree for inconsistent results.

References

Technical Support Center: Veratryl Alcohol Degradation Pathways in Microbial Cultures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers studying the microbial degradation of veratryl alcohol.

Frequently Asked Questions (FAQs)

Q1: What are the primary microbial enzymes responsible for this compound degradation?

The primary enzymes involved in the initial steps of this compound degradation are:

  • Lignin Peroxidase (LiP): A heme-containing peroxidase that catalyzes the H₂O₂-dependent oxidation of this compound to veratraldehyde.[1][2][3] It is a key enzyme in lignin degradation by white-rot fungi like Phanerochaete chrysosporium.[1]

  • This compound Oxidase (VAO): A flavoprotein that oxidizes this compound to veratraldehyde while reducing oxygen to hydrogen peroxide (H₂O₂).[4][5] This enzyme is found in fungi such as Pleurotus sajor-caju and Penicillium simplicissimum.[4][6]

  • Manganese Peroxidase (MnP): While its primary substrate is Mn(II), some MnP isozymes can directly oxidize this compound, though often with a high Kₘ value, making the reaction less significant under typical physiological conditions.[7][8]

Q2: What is the role of this compound in lignin-degrading cultures?

This compound, a secondary metabolite of many white-rot fungi, plays several crucial roles:

  • Enzyme Substrate: It is a primary substrate for Lignin Peroxidase (LiP) and this compound Oxidase (VAO).[1][4][9]

  • Redox Mediator: LiP oxidizes this compound to a cation radical (VA•⁺). This diffusible radical can then oxidize larger molecules like lignin that cannot access the enzyme's active site.[10][11]

  • Enzyme Protectant: It can protect LiP from inactivation by excess hydrogen peroxide.[10][12]

  • Inducer: The addition of exogenous this compound can stimulate an increase in ligninase activity in cultures of Phanerochaete chrysosporium.[9][13]

Q3: What is the main degradation pathway for this compound?

The degradation pathway can vary between microorganisms. A common pathway, particularly in fungi like Penicillium simplicissimum, involves the following steps:

  • Oxidation to Aldehyde: this compound is oxidized to veratraldehyde. This is catalyzed by LiP or VAO.[14]

  • Oxidation to Carboxylic Acid: Veratraldehyde is further oxidized to veratric acid.[14]

  • Demethylation: Veratric acid is demethylated to form protocatechuic acid.

  • Ring Cleavage: The aromatic ring of protocatechuate is cleaved by dioxygenases, leading to intermediates that enter central metabolic pathways like the β-ketoadipate pathway.[6]

Troubleshooting Guides

Issue 1: Low or No Lignin Peroxidase (LiP) Activity Detected

Possible Causes & Solutions

Possible Cause Troubleshooting Step
Inhibitory Compounds in Assay: The standard LiP assay measures the increase in absorbance at 310 nm from veratraldehyde formation. Many compounds (e.g., lignin derivatives, quinones) in crude culture filtrates also absorb at this wavelength, causing interference.[15] Solution: Use a dialysis step to clean up the enzyme sample or use an alternative assay, such as the Azure B decolorization assay, which is measured in the visible spectrum and has fewer interferences.[15]
Impure this compound Substrate: Commercial this compound can contain veratraldehyde as an impurity, leading to high background absorbance and a lag phase in the reaction.[16] Solution: Purify the commercial this compound. A simple method is to reduce commercially available veratraldehyde with sodium borohydride to synthesize high-purity this compound.[16]
Manganese (Mn) Repression: In many white-rot fungi, the presence of manganese in the culture medium can decrease the production of both this compound and LiP.[17][18] Solution: Cultivate the fungus in a manganese-deficient medium to promote higher LiP titers. Endogenous this compound levels can be as high as 2.5 mM in Mn-deficient P. chrysosporium cultures.[18]
Incorrect pH: LiP enzymes have a very low pH optimum, typically between 2.5 and 3.5. Solution: Ensure your assay buffer pH is correctly adjusted. For example, use a 0.1 M sodium tartrate buffer at pH 3.0.[19]
Issue 2: Unexpected Peaks in HPLC Analysis of Culture Supernatant

Possible Causes & Solutions

Possible Cause Troubleshooting Step
Presence of Intermediates: The microbial culture may be producing various degradation intermediates, such as veratraldehyde, veratric acid, or other aromatic compounds.[14] Solution: Run analytical standards for expected intermediates (veratraldehyde, veratric acid, vanillin, vanillic acid, protocatechuic acid) to identify the unknown peaks by comparing retention times.
Media Component Interference: Components from the culture medium may co-elute with your analytes or appear as distinct peaks. Solution: Prepare and inject a "media blank" (sterile culture medium without inoculum) into the HPLC system under the same conditions to identify and subtract any background peaks.
Spontaneous Oxidation: This compound can slowly oxidize to veratraldehyde when stored in the presence of air.[16] Solution: Prepare fresh this compound standards regularly. Store stock solutions under a nitrogen atmosphere at 4°C to minimize oxidation.[16]

Data Presentation

Table 1: Kinetic Parameters of this compound Degrading Enzymes
EnzymeOrganismSubstrateKₘpH OptimumReference
Lignin Peroxidase (LiP)Phanerochaete chrysosporiumThis compound280 µM2.5[20]
This compound Oxidase I (VAO I)Pleurotus sajor-cajuThis compound130 µM~5.0[4]
This compound Oxidase II (VAO II)Pleurotus sajor-cajuThis compound110 µM~5.0[4]
Aryl-alcohol DehydrogenasePhanerochaete chrysosporiumVeratraldehyde (Reduction)N/A6.1[21]
Table 2: Effect of Manganese (Mn) on this compound and LiP Production
OrganismMn ConcentrationMax. This compoundMax. LiP ActivityReference
P. chrysosporiumDeficient~2.5 mMHigh[18]
P. chrysosporium33 µMDramatically DecreasedLow[18]
Bjerkandera sp. BOS55Deficient~0.75 mMHigh[17]
Bjerkandera sp. BOS5533 µMDramatically DecreasedLow[17]

Experimental Protocols

Protocol 1: Lignin Peroxidase (LiP) Activity Assay

This spectrophotometric assay is based on monitoring the H₂O₂-dependent oxidation of this compound to veratraldehyde.[19][22]

Materials:

  • 0.1 M Sodium Tartrate Buffer (pH 3.0)

  • 10 mM this compound solution

  • 2 mM H₂O₂ solution

  • Culture supernatant (enzyme source)

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare the reaction mixture in a 1 mL cuvette by adding:

    • 500 µL of 0.1 M Sodium Tartrate Buffer (pH 3.0)

    • 250 µL of 10 mM this compound

    • 200 µL of culture supernatant

  • Mix gently by inversion and equilibrate the mixture in the spectrophotometer.

  • Initiate the reaction by adding 50 µL of 2 mM H₂O₂ and mix immediately.

  • Monitor the increase in absorbance at 310 nm for 1-3 minutes.

  • Calculate the enzyme activity using the molar extinction coefficient (ε) for veratraldehyde, which is 9300 M⁻¹cm⁻¹. One unit (U) of LiP activity is defined as the amount of enzyme that oxidizes 1 µmol of this compound per minute.

Protocol 2: Analysis of this compound and Metabolites by HPLC

This protocol provides a general framework for quantifying this compound and its primary metabolite, veratraldehyde. The method must be optimized for your specific instrument and column.

Materials:

  • HPLC system with a UV detector and a C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[23]

  • Mobile Phase: A mixture of methanol and an aqueous buffer (e.g., phosphate buffer, pH 6.8), typically in a 60:40 or similar ratio.[23]

  • Analytical standards of this compound and veratraldehyde.

  • 0.22 µm syringe filters.

Procedure:

  • Sample Preparation:

    • Harvest culture supernatant by centrifugation (e.g., 10,000 rpm for 10 min) to remove cells and debris.

    • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

  • Standard Curve Preparation:

    • Prepare a series of standard solutions of this compound and veratraldehyde in the mobile phase at known concentrations (e.g., ranging from 0.01 to 1.0 mM).

    • Inject each standard to generate a standard curve of peak area versus concentration.

  • Chromatographic Conditions (Example):

    • Column: C18 reverse-phase column.

    • Mobile Phase: Methanol:Water (60:40, v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 310 nm (for veratraldehyde) and ~280 nm (for this compound).

    • Injection Volume: 20 µL.

  • Analysis:

    • Inject the prepared samples into the HPLC system.

    • Identify the peaks for this compound and veratraldehyde by comparing their retention times with the analytical standards.

    • Quantify the concentration of each compound in the samples by using the standard curve.

Visualizations

Degradation Pathways

Degradation_Pathways cluster_lip LiP-Mediated Pathway cluster_vao VAO-Mediated Pathway cluster_full Complete Degradation (e.g., P. simplicissimum) VA1 This compound VAdot This compound Cation Radical (VA•⁺) VA1->VAdot H₂O₂ VAL1 Veratraldehyde VA1->VAL1 H₂O₂ Lignin Lignin Polymer VAdot->Lignin Redox Mediation Lignindot Oxidized Lignin Lignin->Lignindot VA2 This compound VAL2 Veratraldehyde VA2->VAL2 O₂ H2O2 H₂O₂ VA3 This compound VAL3 Veratraldehyde VA3->VAL3 VAC3 Veratric Acid VAL3->VAC3 PCA Protocatechuic Acid VAC3->PCA TCA Central Metabolism (β-Ketoadipate Pathway) PCA->TCA

Caption: Key enzymatic pathways for the microbial degradation of this compound.

Experimental Workflow

Experimental_Workflow cluster_culture Microbial Culture cluster_analysis Analysis cluster_results Data Interpretation Culture 1. Inoculate Fungus in Liquid Medium Incubate 2. Incubate under Defined Conditions Culture->Incubate Harvest 3. Harvest Supernatant (Centrifugation/Filtration) Incubate->Harvest EnzymeAssay 4a. Enzyme Activity Assay (e.g., LiP Assay) Harvest->EnzymeAssay HPLC 4b. Metabolite Analysis (HPLC) Harvest->HPLC Kinetics 5a. Calculate Enzyme Activity / Kinetics EnzymeAssay->Kinetics Quantify 5b. Quantify Substrate & Metabolites HPLC->Quantify Pathway 6. Elucidate Degradation Pathway Kinetics->Pathway Quantify->Pathway

Caption: General experimental workflow for studying this compound degradation.

References

effect of pH and temperature on veratryl alcohol oxidation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the oxidation of veratryl alcohol, a common substrate used in lignin peroxidase (LiP) assays and a model compound for lignin degradation studies.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound oxidation reaction is showing low or no activity. What are the common causes?

A1: Low or no activity in this compound oxidation, particularly when using lignin peroxidase (LiP), can stem from several factors. Here are the most common issues to investigate:

  • Suboptimal pH: Lignin peroxidases typically have a very narrow and acidic optimal pH range. For many fungal LiPs, the highest activity is observed between pH 2.5 and 3.5.[1][2] Operating outside this range can dramatically decrease or even abolish enzyme activity. Verify the pH of your reaction buffer.

  • Incorrect Temperature: While LiP can function over a range of temperatures, there is an optimal temperature for activity, often around 25-40°C for LiPs from fungi like Phanerochaete chrysosporium.[1][3] Significantly higher temperatures can lead to enzyme denaturation and irreversible loss of activity.

  • Enzyme Inactivation: LiPs are susceptible to inactivation, especially in the absence of their reducing substrate (this compound) or in the presence of excess hydrogen peroxide (H₂O₂). Ensure that H₂O₂ is not added to the enzyme solution before the addition of this compound.

  • Impure this compound: Commercial preparations of this compound can contain impurities that may inhibit lignin peroxidase activity, leading to a lag phase in the reaction. Using highly purified this compound can eliminate this issue.[4]

  • Interfering Substances: Components in your sample or media, such as other phenolic compounds, quinones, or lignins, can interfere with the spectrophotometric measurement of veratraldehyde at 310 nm.[5]

Q2: I'm observing a rapid decrease in enzyme activity over time. How can I improve the stability of my lignin peroxidase during the assay?

A2: Lignin peroxidase can be unstable under assay conditions. To improve its stability:

  • Maintain Optimal pH: Ensure the reaction buffer is at the optimal pH for both activity and stability. While the optimal activity is often at a very low pH, the enzyme might be more stable at a slightly higher pH. For instance, some Phanerochaete chrysosporium enzymes show good stability in the pH range of 5 to 6.[1]

  • Control Temperature: Avoid exposing the enzyme to high temperatures for extended periods. Perform reactions at the optimal temperature and store the enzyme at recommended low temperatures (e.g., 4°C for short-term and -20°C or -80°C for long-term storage).

  • Substrate Presence: this compound itself can act as a stabilizer for lignin peroxidase.[1] Ensure it is present in the reaction mixture to protect the enzyme.

  • Avoid Excess H₂O₂: High concentrations of hydrogen peroxide can inactivate the enzyme. Add H₂O₂ in small, successive amounts or use a system for its slow and continuous generation if possible.

Q3: The absorbance readings in my spectrophotometric assay at 310 nm are inconsistent. What could be the problem?

A3: Inconsistent absorbance readings are a common issue. Consider the following:

  • Background Absorbance: If your enzyme preparation or reaction medium is colored, it can contribute to the absorbance at 310 nm. It is crucial to measure the background absorbance of the reaction mixture before initiating the reaction with H₂O₂ and subtract this from your final readings. The key measurement is the increase in absorbance due to veratraldehyde formation.[6]

  • Bubble Formation: The production of oxygen from the decomposition of H₂O₂, especially if catalase is present in your sample, can cause the formation of bubbles in the cuvette, which will scatter light and lead to erratic readings.[6] Ensure your solutions are well-mixed and bubble-free before taking a measurement.

  • Precipitation: In some cases, reaction products or components of the reaction mixture may precipitate over time, leading to increased light scattering and inaccurate absorbance readings. Visually inspect your samples for any turbidity.

Data on pH and Temperature Effects

The optimal conditions for this compound oxidation are highly dependent on the source of the lignin peroxidase. Below are tables summarizing the optimal pH and temperature for LiP from various microorganisms.

Table 1: Optimal pH for this compound Oxidation by Lignin Peroxidase from Different Fungi

Fungal SourceOptimal pHReference
Phanerochaete chrysosporium2.5 - 3.5[1][2]
Schizophyllum commune5.0[1]
Penicillium decumbens P64.0[1]
M. distortumNot Specified[3]

Table 2: Optimal Temperature for this compound Oxidation by Lignin Peroxidase from Different Fungi

Fungal SourceOptimal Temperature (°C)Reference
Phanerochaete chrysosporium30[1][2]
Schizophyllum commune35[1]
Penicillium decumbens P645[1]
M. distortum40[3]

Experimental Protocols

Standard Assay for Lignin Peroxidase Activity using this compound

This protocol is a standard method for determining the activity of lignin peroxidase by monitoring the oxidation of this compound to veratraldehyde.

Materials:

  • Lignin Peroxidase enzyme solution

  • This compound solution (e.g., 10 mM)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 2 mM)

  • Sodium tartrate buffer (e.g., 100 mM, pH 3.0)

  • Spectrophotometer capable of measuring absorbance at 310 nm

  • Cuvettes

Procedure:

  • Prepare the Reaction Mixture: In a cuvette, combine the sodium tartrate buffer, this compound solution, and the enzyme solution. The final concentrations of the reactants in the mixture should be at their optimal levels (e.g., 2 mM this compound).

  • Blank the Spectrophotometer: Use the reaction mixture without H₂O₂ to set the spectrophotometer absorbance to zero at 310 nm.

  • Initiate the Reaction: Add a small volume of the H₂O₂ solution to the cuvette to initiate the reaction. The final concentration of H₂O₂ should be carefully chosen to be sufficient for the reaction but not high enough to cause significant enzyme inactivation (e.g., 0.4 mM).

  • Monitor Absorbance: Immediately after adding H₂O₂, mix the contents of the cuvette thoroughly and begin monitoring the increase in absorbance at 310 nm over time. Record the absorbance at regular intervals (e.g., every 15 or 30 seconds) for a few minutes.

  • Calculate Enzyme Activity: The rate of the reaction is determined from the linear portion of the absorbance versus time plot. The activity of the enzyme can be calculated using the Beer-Lambert law (A = εcl), where A is the change in absorbance per unit of time, ε is the molar extinction coefficient of veratraldehyde (9300 M⁻¹cm⁻¹ at 310 nm), c is the change in concentration of veratraldehyde per unit of time, and l is the path length of the cuvette (typically 1 cm).

One unit of lignin peroxidase activity is often defined as the amount of enzyme that oxidizes 1 µmol of this compound to veratraldehyde per minute under the specified assay conditions.[2]

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Buffer Prepare Buffer (e.g., pH 3.0) Mix Combine Buffer, VA, and Enzyme in Cuvette Buffer->Mix VA Prepare Veratryl Alcohol Solution VA->Mix H2O2 Prepare H2O2 Solution Enzyme Prepare Enzyme Solution Enzyme->Mix Blank Blank Spectrophotometer at 310 nm Mix->Blank Initiate Initiate with H2O2 Blank->Initiate Measure Monitor Absorbance Increase at 310 nm Initiate->Measure Plot Plot Absorbance vs. Time Measure->Plot Calculate Calculate Enzyme Activity Plot->Calculate

Caption: Experimental workflow for the this compound oxidation assay.

Factors_Influence cluster_factors Influencing Factors pH pH Reaction_Rate This compound Oxidation Rate pH->Reaction_Rate Optimal range is critical Temp Temperature Temp->Reaction_Rate Affects activity & stability H2O2_conc [H2O2] H2O2_conc->Reaction_Rate Substrate & inactivator VA_purity This compound Purity VA_purity->Reaction_Rate Impurities can inhibit

Caption: Key factors influencing the rate of this compound oxidation.

References

Technical Support Center: Overcoming Inhibition in Veratryl Alcohol-Mediated Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for veratryl alcohol-mediated reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary enzyme responsible for this compound oxidation?

A1: The primary enzyme is Lignin Peroxidase (LiP), a heme-containing enzyme secreted by white-rot fungi like Phanerochaete chrysosporium.[1][2][3] LiP catalyzes the H₂O₂-dependent oxidation of this compound to veratraldehyde.[4][5][6][7]

Q2: What is the optimal pH for this compound oxidation by Lignin Peroxidase?

A2: Lignin Peroxidase typically exhibits optimal activity in a narrow acidic pH range, generally between pH 2.5 and 3.5.[5] The activity is significantly lower at pH values above 5.0. However, it's important to note that the enzyme's stability can be compromised at very low pH.

Q3: My reaction starts quickly but then stops or slows down significantly. What are the possible causes?

A3: This is a common issue that can arise from several factors:

  • H₂O₂ Depletion: The reaction is dependent on hydrogen peroxide. If the initial concentration is too low, it will be consumed quickly, leading to a cessation of the reaction.

  • Enzyme Inactivation by Excess H₂O₂: While H₂O₂ is a necessary co-substrate, excess concentrations can inactivate the enzyme, often by converting it into an inactive state known as Compound III.[8]

  • Product Inhibition: High concentrations of the product, veratraldehyde, may inhibit the enzyme's activity.

  • Substrate Inhibition: Very high concentrations of this compound can also be inhibitory.

Q4: Can compounds in my culture medium interfere with the assay?

A4: Yes. The standard assay for LiP activity involves monitoring the formation of veratraldehyde by measuring the increase in absorbance at 310 nm.[4][6][9] Many aromatic compounds, such as those found in complex culture media or lignin preparations, also absorb light at this wavelength and can interfere with the accuracy of your results.[9][10] It is recommended to use a purified or partially purified enzyme preparation for kinetic studies.

Q5: What is the role of this compound in the reaction, other than being a substrate?

A5: this compound plays a dual role. Besides being a substrate, it also acts as a redox mediator, facilitating the oxidation of other substrates that may not directly interact with the enzyme's active site.[11] Additionally, it has been shown to protect Lignin Peroxidase from inactivation by hydrogen peroxide.[1]

Troubleshooting Guides

This section provides structured guidance for common problems encountered during this compound-mediated reactions.

Problem 1: Low or No Enzyme Activity
Possible Cause Diagnostic Check Recommended Solution
Incorrect pH Verify the pH of your reaction buffer.Adjust the buffer to the optimal range for your specific LiP isozyme (typically pH 2.5-3.5).
Inactive Enzyme Test a fresh batch of enzyme or a new enzyme stock.Store enzymes at the recommended temperature (typically -20°C or -80°C) and avoid repeated freeze-thaw cycles.
Sub-optimal Substrate Concentration Review the concentrations of this compound and H₂O₂ in your assay.Titrate both substrates to determine the optimal concentrations for your experimental conditions. Refer to the kinetic parameters in Table 1 for guidance.
Presence of Inhibitors Check if any components of your reaction mixture are known inhibitors (see Table 2).If possible, remove the inhibitor. For competitive inhibitors, increasing the substrate (this compound) concentration may help.
Degraded H₂O₂ Use a fresh stock of hydrogen peroxide.H₂O₂ solutions can degrade over time. It is advisable to use a freshly prepared and accurately quantified solution.
Problem 2: High Background Absorbance or Inconsistent Readings
Possible Cause Diagnostic Check Recommended Solution
Interfering Compounds Run a control reaction without the enzyme to see if there is an increase in absorbance at 310 nm.If the background is high, consider purifying your enzyme or using an alternative assay method, such as the Azure B assay, which measures absorbance in the visible range.[9][10]
Precipitation in the Cuvette Visually inspect the cuvette for any turbidity or precipitate during the reaction.Ensure all components are fully dissolved in the reaction buffer. High concentrations of substrates or other additives may lead to precipitation.
Instrument Instability Check the stability of your spectrophotometer by measuring the absorbance of a blank over time.Allow the spectrophotometer to warm up sufficiently and ensure it is properly calibrated.

Data Presentation

Table 1: Comparative Kinetic Parameters for Lignin Peroxidase (LiP) Isozymes

This table summarizes key kinetic constants for the oxidation of this compound by different LiP isozymes from Phanerochaete chrysosporium. Note that values can vary depending on the specific experimental conditions.

IsozymeKm for this compound (µM)Turnover Number (kcat) (s⁻¹)Km for H₂O₂ (µM)Reference
H14801.377[1]
H22703.234[1]
H8868.313[1]
H101304.820[1]
Purified LiP65N/A (Vmax = 142.86 µmol/min)N/A[4]

N/A: Not Available

Table 2: Common Inhibitors of Lignin Peroxidase in this compound Oxidation

This table lists common inhibitors and their reported inhibition constants (Kᵢ).

InhibitorType of Inhibition (vs. This compound)Type of Inhibition (vs. H₂O₂)Kᵢ ValueReference
Excess H₂O₂ Competitive-~2.8 mM[5]
Sodium Azide CompetitiveUncompetitive1-2 µM[12]
Cysteine InhibitoryN/AN/A[4]
Mercaptoethanol InhibitoryN/AN/A[4]
Silver Nitrate InhibitoryN/AN/A[4]

N/A: Not Available

Experimental Protocols

Standard Protocol for Lignin Peroxidase Activity Assay

This protocol is based on the method by Tien and Kirk (1988) and is the most widely accepted for measuring LiP activity.[4][6][13]

1. Reagent Preparation:

  • Sodium Tartrate Buffer (0.1 M, pH 3.0): Dissolve 2.3 g of tartaric acid in 80 mL of deionized water. Adjust the pH to 3.0 with NaOH and bring the final volume to 100 mL.

  • This compound Stock Solution (4 mM): Dissolve 6.73 mg of this compound in 10 mL of deionized water.

  • Hydrogen Peroxide Stock Solution (2 mM): Prepare a fresh dilution of H₂O₂ from a 30% stock solution. The exact concentration should be determined spectrophotometrically (ε₂₄₀ = 43.6 M⁻¹cm⁻¹).

  • Enzyme Solution: Prepare a suitable dilution of your Lignin Peroxidase enzyme in a compatible buffer (e.g., 10 mM sodium tartrate, pH 5.0).

2. Assay Procedure:

  • Set up a 1 mL cuvette in a spectrophotometer capable of reading at 310 nm and thermostatted at 30°C.

  • To the cuvette, add the following in order:

    • 500 µL of 0.1 M Sodium Tartrate Buffer (pH 3.0)

    • 250 µL of 4 mM this compound solution

    • A suitable volume of enzyme solution (e.g., 50 µL)

    • Deionized water to bring the volume to 950 µL.

  • Mix the contents of the cuvette by gentle inversion.

  • Place the cuvette in the spectrophotometer and zero the absorbance at 310 nm.

  • Initiate the reaction by adding 50 µL of 2 mM H₂O₂ solution and mix immediately.

  • Monitor the increase in absorbance at 310 nm for 1-3 minutes.

3. Data Analysis:

  • Calculate the rate of reaction (ΔAbs₃₁₀/min) from the linear portion of the absorbance versus time plot.

  • Enzyme activity is calculated using the Beer-Lambert law:

    • Activity (U/mL) = (ΔAbs₃₁₀/min * Total Volume (mL)) / (ε * Path Length (cm) * Enzyme Volume (mL))

    • Where:

      • ε (molar extinction coefficient of veratraldehyde) = 9300 M⁻¹cm⁻¹[4]

      • One unit (U) of LiP activity is defined as the amount of enzyme that oxidizes 1 µmol of this compound per minute.

Visualizations

Lignin Peroxidase Catalytic Cycle

LiP_Catalytic_Cycle Resting LiP (Fe³⁺) Resting State CompoundI Compound I [Fe⁴⁺=O]Por•⁺ Resting->CompoundI H₂O₂ H₂O CompoundII Compound II [Fe⁴⁺=O]Por CompoundI->CompoundII VA VA•⁺ CompoundII->Resting VA VA•⁺ LiP_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Prep_Buffer Prepare 0.1M Sodium Tartrate Buffer (pH 3.0) Add_Reagents Add Buffer, VA, and Enzyme to Cuvette Prep_Buffer->Add_Reagents Prep_VA Prepare 4mM This compound (VA) Prep_VA->Add_Reagents Prep_H2O2 Prepare 2mM H₂O₂ Prep_Enzyme Prepare Enzyme Dilution Prep_Enzyme->Add_Reagents Zero_Spec Zero Spectrophotometer at 310 nm Add_Reagents->Zero_Spec Initiate Initiate with H₂O₂ Zero_Spec->Initiate Monitor Monitor ΔAbs at 310 nm Initiate->Monitor Calc_Rate Calculate Rate (ΔAbs/min) Monitor->Calc_Rate Calc_Activity Calculate Activity (U/mL) Calc_Rate->Calc_Activity H2O2_Inhibition CompoundII Compound II [Fe⁴⁺=O]Por Resting LiP (Fe³⁺) CompoundII->Resting VA VA•⁺ CompoundIII Compound III (Inactive) CompoundII->CompoundIII Excess H₂O₂

References

Technical Support Center: Enhancing Lighnin Peroxidase Stability with Veratryl Alcohol

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with lignin peroxidase (LiP). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments focused on enhancing LiP stability with veratryl alcohol (VA).

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound in lignin peroxidase stability?

A1: this compound (VA) primarily acts as a protective agent for lignin peroxidase (LiP), shielding it from inactivation by its own substrate, hydrogen peroxide (H₂O₂).[1][2] While H₂O₂ is essential for the catalytic activity of LiP, excess concentrations can lead to the enzyme's irreversible inactivation. VA mitigates this by acting as a readily available substrate, thereby reducing the direct oxidative damage to the enzyme. The concentration of VA required for full protection is dependent on the concentration of H₂O₂ in the reaction medium.[1][2]

Q2: How does this compound function as a redox mediator?

A2: this compound can act as a redox mediator, facilitating the oxidation of other, often larger or more complex, substrates that may not directly interact with the enzyme's active site.[3][4] The proposed mechanism involves the one-electron oxidation of VA by LiP to form a this compound cation radical (VA•+).[4][5][6][7] This radical can then diffuse from the enzyme's active site and oxidize other substrates.

Q3: Can the addition of this compound to the culture medium increase lignin peroxidase production?

A3: Yes, supplementing the culture medium of white-rot fungi, such as Phanerochaete chrysosporium, with this compound has been shown to enhance the production of lignin peroxidase.[8] While the exact mechanism is complex, it is believed that VA's protective effect on the enzyme contributes to higher overall yields.

Q4: Are there other strategies to enhance the stability of lignin peroxidase besides using this compound?

A4: Yes, several other strategies can be employed to enhance the stability of lignin peroxidase, including:

  • Immobilization: Covalently coupling LiP to a solid support, such as CNBr-activated Sepharose, can significantly increase its stability against acidic pH and high temperatures.[9][10]

  • Protein Engineering: Site-directed mutagenesis to introduce stabilizing mutations, such as creating new salt bridges, has been shown to dramatically increase the half-life and catalytic efficiency of LiP under acidic conditions.[11][12]

  • Lyoprotectants: During freeze-drying for long-term storage, the use of lyoprotectants like sucrose can improve the stability of the enzyme.[13]

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Rapid loss of LiP activity even in the presence of VA. 1. Suboptimal VA to H₂O₂ ratio. 2. Inadequate VA concentration. 3. Presence of inhibitors.1. Optimize the molar ratio of VA to H₂O₂. The required VA concentration increases with higher H₂O₂ levels.[1][2] 2. Empirically determine the optimal VA concentration for your specific reaction conditions. A concentration of 100mM has been shown to be effective in some systems.[8] 3. Ensure the absence of known inhibitors like 3-amino-1,2,4-triazole in your reaction mixture.[14][15]
Low LiP activity in crude enzyme preparations. 1. Presence of impurities that interfere with the assay. 2. Use of commercial this compound containing impurities.1. Partially purify the enzyme using methods like ammonium sulphate precipitation and size exclusion chromatography.[10] 2. Use high-purity this compound. Commercial preparations may contain veratraldehyde, which can interfere with the assay. You can purify commercial VA by reduction of veratraldehyde with sodium borohydride.[16]
Inconsistent results between experiments. 1. Variability in enzyme preparation. 2. Fluctuations in pH or temperature. 3. Degradation of stock solutions.1. Standardize your enzyme production and purification protocol. 2. LiP activity is highly dependent on pH and temperature. Ensure these parameters are tightly controlled. The optimal pH is typically in the acidic range (pH 2.5-3.0).[9][10] 3. Prepare fresh H₂O₂ and VA solutions regularly.

Quantitative Data on Stabilization Strategies

StrategyMethodKey FindingsReference
This compound Addition of VA to culture mediumEnhanced LiP activity by protecting against H₂O₂ inactivation.[1][2]
Immobilization Covalent coupling on CNBr-Sepharose 4B15-20 fold increase in half-inactivation times at pH 2.2 and 2.7.[9]
Protein Engineering In silico designed A55R/N156E-H239E variant12.5-fold increased half-life under extremely acidic conditions and 9.9-fold increased catalytic efficiency toward this compound.[17]
Protein Engineering Saturation mutagenesis at positions 165 and 264Up to 10-fold greater affinity and 13-fold higher catalytic activity for azo dyes.[11][18]

Experimental Protocols

Protocol 1: Lignin Peroxidase Activity Assay

This protocol is based on the oxidation of this compound to veratraldehyde.

Materials:

  • Lignin peroxidase sample

  • This compound (high purity)

  • Hydrogen peroxide (H₂O₂)

  • Sodium tartrate buffer (e.g., 100 mM, pH 3.0)

  • Spectrophotometer and cuvettes

Procedure:

  • Prepare a stock solution of this compound (e.g., 100 mM in deionized water).

  • Prepare a fresh stock solution of H₂O₂ (e.g., 20 mM in deionized water).

  • In a 1 mL cuvette, combine:

    • 880 µL of sodium tartrate buffer

    • 100 µL of this compound stock solution

    • 10 µL of lignin peroxidase sample

  • Initiate the reaction by adding 10 µL of H₂O₂ stock solution.

  • Immediately mix the solution by inverting the cuvette.

  • Measure the increase in absorbance at 310 nm for 1-2 minutes. The formation of veratraldehyde results in an increase in absorbance at this wavelength.

  • Calculate the enzyme activity using the molar extinction coefficient of veratraldehyde (ε₃₁₀ = 9300 M⁻¹cm⁻¹). One unit of activity is typically defined as the amount of enzyme that oxidizes 1 µmol of this compound per minute.

Protocol 2: Purification of Commercial this compound

This protocol describes the purification of this compound from its common impurity, veratraldehyde.[16]

Materials:

  • Commercial this compound

  • Veratraldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Diethyl ether

  • Saturated sodium chloride solution

  • Anhydrous sodium sulfate

  • Rotary evaporator

Procedure:

  • Dissolve commercial veratraldehyde in methanol.

  • Slowly add sodium borohydride to the solution while stirring. The reaction is exothermic.

  • After the reaction is complete (as monitored by thin-layer chromatography), add water to quench the excess NaBH₄.

  • Remove the methanol using a rotary evaporator.

  • Extract the aqueous layer with diethyl ether.

  • Wash the combined organic layers with a saturated sodium chloride solution.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter and evaporate the solvent to obtain pure this compound.

  • Confirm the purity using techniques like gas chromatography-mass spectrometry (GC-MS) or nuclear magnetic resonance (NMR) spectroscopy.

Visualizations

cluster_0 Lignin Peroxidase Catalytic Cycle cluster_1 Protection Mechanism LiP LiP (Fe³⁺) CompoundI Compound I (Fe⁴⁺=O Por•⁺) LiP->CompoundI H₂O₂ CompoundII Compound II (Fe⁴⁺=O) CompoundI->CompoundII VA → VA•⁺ H2O2 Excess H₂O₂ CompoundII->LiP VA → VA•⁺ InactiveLiP Inactive LiP H2O2->InactiveLiP Inactivation VA This compound (VA) VA->CompoundI Protection VA->CompoundII Protection VA_rad This compound Cation Radical (VA•⁺)

Caption: Mechanism of LiP protection by this compound.

start Start: LiP Instability Observed q1 Is this compound (VA) present in the reaction? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Is the VA:H₂O₂ ratio optimized? a1_yes->q2 sol1 Add VA to the reaction mixture. It protects LiP from H₂O₂ inactivation. a1_no->sol1 sol1->q2 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No q3 Is the this compound pure? a2_yes->q3 sol2 Optimize the VA concentration relative to H₂O₂. Higher H₂O₂ requires more VA. a2_no->sol2 sol2->q3 a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No q4 Are there other potential inhibitors present? a3_yes->q4 sol3 Use high-purity VA or purify commercial preparations to remove inhibitory impurities like veratraldehyde. a3_no->sol3 sol3->q4 a4_yes Yes q4->a4_yes Yes a4_no No q4->a4_no No sol4 Identify and remove inhibitors. Consider buffer components and substrate purity. a4_yes->sol4 end End: LiP Stability Enhanced a4_no->end sol4->end

Caption: Troubleshooting workflow for LiP instability.

prep 1. Prepare LiP Enzyme Stock stabilizer 2. Prepare Stabilizer Solutions (e.g., this compound at various concentrations) prep->stabilizer reaction 3. Set up Reaction Mixtures (Buffer, LiP, Stabilizer) stabilizer->reaction initiate 4. Initiate Reaction with H₂O₂ reaction->initiate measure 5. Monitor LiP Activity Over Time (Spectrophotometrically at 310 nm) initiate->measure analyze 6. Analyze Data (Calculate half-life, compare stability) measure->analyze conclusion 7. Determine Optimal Stabilizer Concentration analyze->conclusion

Caption: Experimental workflow for testing stabilizers.

References

Validation & Comparative

A Comparative Analysis of Veratryl Alcohol and Other Mediators in Lignin Peroxidase Catalysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuances of enzymatic reactions is paramount. This guide provides a comparative study of veratryl alcohol (VA) and other mediators in lignin peroxidase (LiP) catalysis, supported by experimental data and detailed protocols to aid in the design and interpretation of research in this area.

Lignin peroxidase (LiP) is a heme-containing enzyme that plays a crucial role in the degradation of lignin, a complex aromatic polymer. Due to its high redox potential, LiP can oxidize a wide range of aromatic compounds. However, the oxidation of many substrates by LiP is significantly enhanced by, or in some cases dependent on, the presence of a redox mediator. This compound (3,4-dimethoxybenzyl alcohol), a natural secondary metabolite of lignin-degrading fungi, is the most well-known and widely studied mediator for LiP. This guide will compare the performance of this compound with other potential mediators, providing quantitative data where available and outlining the experimental protocols necessary to evaluate mediator efficacy.

The Role of this compound as a Lignin Peroxidase Mediator

This compound plays a multifaceted role in the LiP catalytic cycle. It can act as a charge transfer mediator, where the LiP-generated this compound cation radical (VA•+) diffuses from the enzyme's active site to oxidize other, often larger, substrates that cannot directly access the heme center. Additionally, VA is essential for the completion of the catalytic cycle for certain substrates that are poor reductants of LiP Compound II, one of the reactive intermediates of the enzyme. By reducing Compound II back to the native state, VA allows for the enzyme to continue its catalytic activity.[1][2][3]

Comparative Data of Lignin Peroxidase Mediators

While this compound is the most extensively studied mediator for lignin peroxidase, other compounds, including various phenolic and non-phenolic aromatics, can also serve as substrates and potential mediators. The following table summarizes available kinetic data for the interaction of LiP with this compound and other representative compounds. It is important to note that direct comparative studies across a wide range of mediators for LiP are less common than for other enzymes like laccase, and thus the data is compiled from various sources.

Mediator/SubstrateEnzyme SourceKm (µM)kcat (s-1)kcat/Km (s-1µM-1)Optimal pHReference
This compound Phanerochaete chrysosporium722-30.028-0.042~3.0[4]
This compound Pleurotus sajor caju57N/AN/A3.0[5]
This compound Agrocybe pediadesN/AN/AN/A4.0[6]
n-Propanol Pleurotus sajor caju500N/AN/AN/A[5]
1,4-Dimethoxybenzene Phanerochaete chrysosporiumN/AN/AN/AN/A[7]
Guaiacol Phanerochaete chrysosporiumN/AN/AN/AN/A[1]
Acetosyringone Phanerochaete chrysosporiumN/AN/AN/AN/A[1]

N/A: Data not available in the cited sources.

Experimental Protocols

Lignin Peroxidase Activity Assay using this compound

This is the most common method for determining LiP activity.

Principle: Lignin peroxidase catalyzes the H₂O₂-dependent oxidation of this compound to veratraldehyde. The formation of veratraldehyde is monitored spectrophotometrically by the increase in absorbance at 310 nm.

Reagents:

  • 100 mM Sodium Tartrate Buffer (pH 3.0)

  • 10 mM this compound solution

  • 2 mM H₂O₂ solution

  • Enzyme solution (appropriately diluted)

Procedure:

  • Prepare a reaction mixture in a 1 mL cuvette containing:

    • 500 µL of 100 mM Sodium Tartrate Buffer (pH 3.0)

    • 250 µL of 10 mM this compound

    • 200 µL of deionized water

    • 50 µL of enzyme solution

  • Initiate the reaction by adding 100 µL of 2 mM H₂O₂.

  • Immediately mix the contents of the cuvette by gentle inversion.

  • Monitor the increase in absorbance at 310 nm for 1-3 minutes using a spectrophotometer.

  • Calculate the rate of veratraldehyde formation using the molar extinction coefficient of veratraldehyde (ε₃₁₀ = 9300 M⁻¹cm⁻¹).

One unit (U) of LiP activity is defined as the amount of enzyme that produces 1 µmol of veratraldehyde per minute under the specified conditions.

Protocol for Determining Kinetic Parameters (Km and kcat)

Principle: By measuring the initial reaction rates at varying substrate concentrations, the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax) can be determined. The turnover number (kcat) can then be calculated from Vmax if the enzyme concentration is known.

Procedure:

  • Set up a series of reactions as described in the activity assay protocol.

  • Keep the concentration of one substrate (e.g., H₂O₂) constant and at a saturating level, while varying the concentration of the other substrate (e.g., this compound) over a range that brackets the expected Km.

  • Measure the initial rate of reaction for each substrate concentration.

  • Plot the initial velocity (v) against the substrate concentration ([S]).

  • Fit the data to the Michaelis-Menten equation to determine Km and Vmax. This can be done using non-linear regression software or by using a linearized plot such as the Lineweaver-Burk plot (1/v vs. 1/[S]).

  • Calculate kcat using the equation: kcat = Vmax / [E], where [E] is the molar concentration of the enzyme.

  • Repeat the procedure by varying the concentration of the other substrate (e.g., H₂O₂) while keeping the first substrate (e.g., this compound) at a saturating concentration.

Visualizing the Catalytic Cycle and Experimental Workflow

To better understand the processes described, the following diagrams illustrate the lignin peroxidase catalytic cycle with a mediator and a typical experimental workflow for comparing mediators.

Lignin_Peroxidase_Catalytic_Cycle LiP LiP (Fe³⁺) CompoundI Compound I (Fe⁴⁺=O P•⁺) LiP->CompoundI H₂O₂ → H₂O CompoundII Compound II (Fe⁴⁺=O P) CompoundI->CompoundII VA → VA•⁺ CompoundII->LiP VA → VA•⁺ VA This compound (Mediator) VA_radical This compound Cation Radical (VA•⁺) VA_radical->VA S → S•⁺ VAD Veratraldehyde VA_radical->VAD → Veratraldehyde Substrate Substrate (S) Product Oxidized Substrate (S•⁺)

Lignin Peroxidase Catalytic Cycle with this compound as a Mediator.

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis Enzyme Purified Lignin Peroxidase Assay Enzyme Activity Assay (Spectrophotometry) Enzyme->Assay Mediators This compound & Alternative Mediators Mediators->Assay Buffers Buffer & Reagent Preparation Buffers->Assay Kinetics Kinetic Parameter Determination Assay->Kinetics Calc Calculate Km, kcat, kcat/Km Kinetics->Calc Compare Compare Mediator Performance Calc->Compare

Experimental Workflow for Comparing Lignin Peroxidase Mediators.

Conclusion

This compound is a highly effective and physiologically relevant mediator for lignin peroxidase. Its role in both facilitating charge transfer and ensuring the completion of the catalytic cycle makes it a benchmark for comparison. While data on a wide range of alternative mediators for LiP is still emerging, the protocols and information provided in this guide offer a solid foundation for researchers to conduct their own comparative studies. By systematically evaluating different compounds, new and potentially more efficient mediators for specific applications in bioremediation, biomass conversion, and fine chemical synthesis may be discovered.

References

Comparative Efficacy of Veratryl Alcohol Derivatives: A Review of Available Research

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of scientific literature, there is a notable lack of publicly available studies that directly compare the efficacy of different veratryl alcohol derivatives. The existing body of research primarily focuses on the properties and applications of this compound itself, rather than on a systematic evaluation of its chemical analogs. Therefore, a direct comparison guide with quantitative data on the relative performance of various derivatives cannot be compiled at this time.

This document summarizes the known biological and chemical activities of this compound, which may serve as a baseline for future comparative studies on its derivatives.

This compound: Known Bioactivities and Applications

This compound (3,4-dimethoxybenzyl alcohol) is a secondary metabolite produced by white-rot fungi.[1] Its primary roles and activities identified in the literature include:

  • Substrate and Mediator in Lignin Degradation: this compound is a well-established substrate for lignin peroxidase (LiP), an enzyme crucial for the breakdown of lignin by fungi.[1] It also acts as a stabilizer for both LiP and manganese-dependent peroxidases (MnP), protecting them from inactivation by hydrogen peroxide.[1]

  • Quorum Sensing Inhibition: this compound has been identified as a quorum-sensing inhibitor (QSI) with antibacterial efficacy.[1] It has been shown to inhibit the expression of quorum sensing-related genes in Pseudomonas aeruginosa, thereby reducing the production of virulence factors and interfering with biofilm formation.[1]

  • Chemical Synthesis: this compound serves as a precursor in the synthesis of other organic compounds.[2] For instance, it can be obtained by the reduction of veratraldehyde.[2]

Potential Areas for Derivative Research

While comparative data is absent, the known activities of this compound suggest potential avenues for the development and evaluation of its derivatives. Future research could focus on synthesizing derivatives with modifications to the aromatic ring or the alcohol functional group to potentially enhance:

  • Antioxidant Activity: The phenolic-like structure of this compound suggests it may possess antioxidant properties.[3] Derivatives with additional hydroxyl or other electron-donating groups could exhibit enhanced radical scavenging activity.

  • Antimicrobial and Anti-biofilm Efficacy: Modifications to the this compound scaffold could lead to derivatives with improved quorum-sensing inhibitory activity or broader-spectrum antimicrobial effects.

  • Enzyme Inhibition: The interaction of this compound with lignin-degrading enzymes suggests that its derivatives could be explored as inhibitors of other enzymes with therapeutic relevance.

Experimental Protocols

While no comparative experimental data for this compound derivatives is available, the following are examples of standard protocols used to assess the activities of this compound itself, which would be applicable to its derivatives.

1. Lignin Peroxidase Activity Assay:

  • Principle: This assay measures the oxidation of this compound to veratraldehyde by lignin peroxidase, which is monitored by the increase in absorbance at 310 nm.

  • Reagents:

    • Sodium tartrate buffer (e.g., 0.1 M, pH 3.0)

    • This compound solution (e.g., 10 mM in water)

    • Hydrogen peroxide (H₂O₂) solution (e.g., 2 mM in water)

    • Lignin peroxidase enzyme preparation

  • Procedure:

    • In a quartz cuvette, combine the sodium tartrate buffer, this compound solution, and enzyme preparation.

    • Initiate the reaction by adding the H₂O₂ solution.

    • Immediately monitor the increase in absorbance at 310 nm over time using a spectrophotometer.

    • The rate of veratraldehyde formation is calculated using its molar extinction coefficient (ε₃₁₀ = 9300 M⁻¹cm⁻¹).[4]

2. Quorum Sensing Inhibition Assay (using Pseudomonas aeruginosa):

  • Principle: This assay evaluates the ability of a compound to inhibit the production of virulence factors that are regulated by quorum sensing, such as pyocyanin.

  • Materials:

    • Pseudomonas aeruginosa strain (e.g., PAO1)

    • Luria-Bertani (LB) broth

    • This compound or its derivatives at various concentrations

  • Procedure:

    • Grow an overnight culture of P. aeruginosa in LB broth.

    • Inoculate fresh LB broth containing different concentrations of the test compound with the overnight culture.

    • Incubate the cultures with shaking at 37°C for a specified period (e.g., 24-48 hours).

    • Measure the bacterial growth (e.g., by reading the optical density at 600 nm).

    • Quantify the production of pyocyanin by extracting it from the culture supernatant with chloroform and measuring the absorbance of the acidified aqueous layer at 520 nm.

    • A reduction in pyocyanin production without a significant effect on bacterial growth indicates quorum sensing inhibition.[1]

Signaling Pathways and Experimental Workflows

As there is no comparative data on this compound derivatives, diagrams for specific signaling pathways affected by these derivatives cannot be generated. However, a general workflow for screening and evaluating such derivatives can be conceptualized.

G cluster_0 Synthesis & Characterization cluster_1 Primary Screening cluster_2 Secondary Screening & Mechanism of Action cluster_3 Lead Optimization Synthesis Synthesis of Veratryl Alcohol Derivatives Purification Purification & Characterization (NMR, MS) Synthesis->Purification Antioxidant Antioxidant Assays (DPPH, ABTS) Purification->Antioxidant Antimicrobial Antimicrobial Screening (MIC determination) Purification->Antimicrobial QS_Inhibition Quorum Sensing Inhibition Assays Antioxidant->QS_Inhibition Enzyme_Inhibition Enzyme Inhibition Assays Antioxidant->Enzyme_Inhibition Antimicrobial->QS_Inhibition Pathway_Analysis Signaling Pathway Analysis QS_Inhibition->Pathway_Analysis Enzyme_Inhibition->Pathway_Analysis SAR Structure-Activity Relationship (SAR) Studies Pathway_Analysis->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

Caption: Workflow for the synthesis and evaluation of this compound derivatives.

References

The Veratryl Alcohol Cation Radical: A Comparative Guide to its Role in Oxidation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of the role of the veratryl alcohol (VA) cation radical in oxidation reactions, with a particular focus on its function as a redox mediator in enzyme-catalyzed processes. We will objectively compare its performance with alternative oxidation pathways, presenting supporting experimental data, detailed protocols, and visual representations of the underlying mechanisms.

The this compound Cation Radical as a Redox Mediator

The VA cation radical is a potent oxidant, with a redox potential of approximately 1.36 V versus the Normal Hydrogen Electrode (NHE). This high redox potential allows it to oxidize a range of non-phenolic aromatic compounds that are resistant to direct enzymatic attack.

Performance Comparison: this compound-Mediated vs. Direct Oxidation

The efficacy of the this compound cation radical can be evaluated by comparing the kinetics of substrate oxidation in its presence and absence. Lignin peroxidase (LiP) from the fungus Phanerochaete chrysosporium is the most studied enzyme in this context.

Table 1: Kinetic Parameters for Lignin Peroxidase (LiP) Catalyzed Oxidation

SubstrateConditionKm (µM)kcat (s⁻¹)kcat/Km (s⁻¹µM⁻¹)Reference
This compoundDirect Oxidation722-30.028-0.042[1]
Anisyl AlcoholWithout this compound-No reaction with Compound II-[2]
Anisyl AlcoholWith this compound-Stimulated Oxidation-[2]
ChlorpromazineWithout this compoundConcentration-dependent--[3]
ChlorpromazineWith this compoundConcentration-independentStimulated Oxidation-[3]
Remazol Brilliant Blue RWithout this compoundLower Km than VA--[4]
Remazol Brilliant Blue RWith this compound-Enhanced and stabilized decolorization-[4]

Note: A direct comparison of kinetic parameters for all substrates with and without this compound is not always available in the literature. The table highlights the observed effects.

The data indicates that for certain substrates, such as anisyl alcohol, the presence of this compound is essential for the completion of the LiP catalytic cycle, as it facilitates the reduction of the enzyme's Compound II intermediate.[2] For other substrates like chlorpromazine and Remazol Brilliant Blue R, this compound significantly enhances the rate of oxidation, demonstrating its role as an effective redox mediator.[3][4]

Comparison with Other Redox Mediators

While this compound is the natural mediator for lignin peroxidase, other synthetic and natural compounds can also act as redox mediators for peroxidases and laccases. Commonly studied mediators include 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS), 1-hydroxybenzotriazole (HBT), and violuric acid.

Table 2: Redox Potentials of Common Redox Mediators

MediatorRedox Potential (V vs. NHE)
This compound~1.36
ABTS~0.68
HBT~1.09
Violuric Acid~0.83

The higher redox potential of the this compound cation radical suggests it can oxidize a broader range of high-potential non-phenolic compounds compared to mediators like ABTS. However, the overall efficiency of a mediator system also depends on factors such as the rate of mediator oxidation by the enzyme and the stability of the mediator radical.

Experimental Protocols

Lignin Peroxidase Activity Assay using this compound

This protocol describes the standard method for determining the activity of lignin peroxidase by monitoring the oxidation of this compound to veratraldehyde.

Materials:

  • Lignin Peroxidase (LiP) enzyme solution

  • This compound (VA) solution (e.g., 10 mM in water)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 2 mM in water)

  • Sodium tartrate buffer (e.g., 100 mM, pH 3.0)

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare a reaction mixture in a cuvette containing:

    • 880 µL of sodium tartrate buffer

    • 100 µL of this compound solution

    • 10 µL of LiP enzyme solution

  • Initiate the reaction by adding 10 µL of H₂O₂ solution and mix immediately.

  • Monitor the increase in absorbance at 310 nm for 1-2 minutes. This corresponds to the formation of veratraldehyde (ε₃₁₀ = 9300 M⁻¹cm⁻¹).

  • Calculate the enzyme activity in units (µmol of veratraldehyde formed per minute) using the Beer-Lambert law.

Generation and Utilization of this compound Cation Radical for Substrate Oxidation

This protocol outlines a general procedure for using the LiP/VA system to oxidize a target substrate.

Materials:

  • Lignin Peroxidase (LiP) enzyme solution

  • This compound (VA) solution

  • Hydrogen peroxide (H₂O₂) solution

  • Target substrate solution

  • Appropriate buffer (e.g., sodium tartrate, pH 3.0)

  • Analytical instrumentation for monitoring substrate degradation or product formation (e.g., HPLC, GC-MS).

Procedure:

  • Prepare a reaction mixture containing the target substrate, this compound, and buffer.

  • Add the LiP enzyme to the mixture.

  • Initiate the reaction by the dropwise addition of H₂O₂ over a defined period.

  • At specific time points, withdraw aliquots of the reaction mixture and quench the reaction (e.g., by adding a strong base or a reducing agent).

  • Analyze the quenched samples to determine the extent of substrate oxidation and identify the reaction products.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key mechanisms and workflows discussed in this guide.

Lignin_Peroxidase_Catalytic_Cycle cluster_oxidation Substrate Oxidation LiP Lignin Peroxidase (Fe³⁺) Compound_I Compound I (Fe⁴⁺=O P⁺•) LiP->Compound_I H₂O₂ → H₂O Compound_II Compound II (Fe⁴⁺=O) Compound_I->Compound_II This compound → VA•⁺ Compound_II->LiP This compound → VA•⁺ VA_cation VA•⁺ Substrate_ox Oxidized Substrate VA_cation->Substrate_ox Substrate → Oxidized Substrate

Caption: Lignin Peroxidase catalytic cycle with this compound.

Experimental_Workflow_VA_Mediation Start Prepare Reaction Mixture (Substrate, VA, Buffer, LiP) Initiate Initiate with H₂O₂ Start->Initiate Incubate Incubate at Controlled Temperature Initiate->Incubate Sample Withdraw and Quench Aliquots Incubate->Sample Analyze Analyze Samples (HPLC, GC-MS, etc.) Sample->Analyze End Determine Oxidation Efficiency and Products Analyze->End

Caption: Experimental workflow for VA-mediated oxidation.

Conclusion

The this compound cation radical is a highly effective redox mediator in oxidation reactions, particularly those catalyzed by lignin peroxidase. Its high redox potential enables the oxidation of a wide range of non-phenolic compounds that are resistant to direct enzymatic attack. While other mediators exist, the natural synergy between this compound and lignin peroxidase makes it a crucial component in the study of lignin degradation and a valuable tool for various biotechnological applications. The experimental protocols and mechanistic insights provided in this guide offer a solid foundation for researchers and professionals seeking to utilize this powerful oxidative system.

References

The Influence of Manganese on Veratryl Alcohol Synthesis and Lignin Peroxidase Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and biotechnology, understanding the intricate regulatory mechanisms of fungal enzyme systems is paramount for harnessing their full potential. This guide provides a detailed comparison of how manganese (Mn) concentration impacts the production of veratryl alcohol and the activity of lignin peroxidase (LiP), two key components in the lignin degradation pathway of white-rot fungi like Phanerochaete chrysosporium.

Manganese's Dual Role: A Repressor of LiP and an Indirect Regulator via this compound

Manganese is a critical micronutrient for white-rot fungi, acting as a key regulator of their lignin-degrading enzymes.[1] Experimental evidence consistently demonstrates that manganese concentration inversely affects the production of lignin peroxidase (LiP) and this compound.[2] High concentrations of manganese tend to repress LiP production while stimulating the production of another key ligninolytic enzyme, manganese peroxidase (MnP).[1][3] Conversely, in manganese-deficient conditions, the production of both LiP and its secondary metabolite, this compound, is significantly enhanced.[2]

A pivotal finding in this area is that manganese does not appear to directly regulate the expression of the LiP gene.[4][2] Instead, its influence on LiP activity is indirect, mediated through its control over the synthesis of this compound.[4][2][5] this compound plays a crucial protective role, shielding the LiP enzyme from inactivation by hydrogen peroxide (H₂O₂), which is a necessary co-substrate for its catalytic activity but can also be damaging at physiological concentrations.[4][2] Therefore, the increased LiP titers observed in low-manganese environments are a direct consequence of the elevated levels of protective this compound.[4][2]

Mn Manganese (Mn) VA This compound Production Mn->VA Represses LiP_activity Lignin Peroxidase (LiP) Activity VA->LiP_activity Protects & Enhances H2O2 H₂O₂ Inactivation VA->H2O2 Shields from H2O2->LiP_activity Inactivates

Caption: Indirect regulation of LiP activity by manganese.

Comparative Data on Manganese's Impact

The following tables summarize the quantitative data from studies on Phanerochaete chrysosporium and Bjerkandera sp., illustrating the relationship between manganese concentration, this compound production, and lignin peroxidase activity.

Table 1: Effect of Manganese on this compound Production

Fungal StrainManganese (Mn) ConcentrationThis compound ConcentrationReference
Bjerkandera sp. BOS55Mn-deficientUp to 0.75 mM[4][2]
Bjerkandera sp. BOS5533 µM or 264 µMDramatically decreased[4][2]
P. chrysosporium BKM-F-1767Mn-deficientUp to 2.5 mM[4][2]
P. chrysosporium BKM-F-176733 µM or 264 µMDramatically decreased[4][2]

Table 2: Effect of Manganese on Lignin Peroxidase (LiP) and Manganese Peroxidase (MnP) Activity

Fungal StrainManganese (Mn) ConcentrationLiP ActivityMnP ActivityReference
P. chrysosporiumLowHighLow[6]
P. chrysosporiumHighRepressed/NoneStimulated[1][3][6]
P. chrysosporiumMn-deficientHighest titersVery low[2]
P. chrysosporiumMn-sufficientLow titersHigh[4][2]
P. chrysosporiumHigh Mn(II)Repressed 14CO₂ release-[6]
P. chrysosporiumLow Mn(II)>7x higher 14CO₂ release-[6]

Experimental Protocols

To aid in the design of further research, detailed methodologies for key experiments are provided below.

1. Fungal Strain and Culture Conditions

  • Organism: Phanerochaete chrysosporium (e.g., strain BKM-F-1767) or other white-rot fungi like Bjerkandera sp.[4][2]

  • Growth Medium: A defined, nitrogen-limited liquid medium is typically used to induce ligninolytic activity.[7] A common composition includes basal medium with glucose as the carbon source and a limiting amount of a nitrogen source like ammonium tartrate.[8]

  • Manganese Variation: Prepare media with varying concentrations of MnSO₄. For example, "low manganese" or "Mn-deficient" conditions would have no added manganese, while "high manganese" or "Mn-sufficient" conditions could range from 33 µM to 264 µM.[4][2]

  • Incubation: Cultures are typically grown in stationary or shaken flasks at a controlled temperature (e.g., 37°C) and flushed with oxygen to maintain aerobic conditions.[2]

2. Lignin Peroxidase (LiP) Activity Assay (this compound Oxidation Method)

This is the most common method for quantifying LiP activity.[9][10]

  • Principle: LiP catalyzes the H₂O₂-dependent oxidation of this compound to veratraldehyde. The formation of veratraldehyde is monitored spectrophotometrically by the increase in absorbance at 310 nm.[10]

  • Reagents:

    • 0.1 M Sodium tartrate buffer (pH 3.0)[10]

    • This compound stock solution (e.g., 10 mM)

    • H₂O₂ stock solution (e.g., 2 mM)

    • Culture supernatant (containing the LiP enzyme)

  • Procedure:

    • In a 1 mL cuvette, combine sodium tartrate buffer, this compound (to a final concentration of, for example, 0.8 mM), and the culture supernatant.[10]

    • Initiate the reaction by adding H₂O₂ (to a final concentration of, for example, 150 µM).[10]

    • Immediately measure the linear increase in absorbance at 310 nm for 1 minute at 30°C.[10]

  • Calculation: One unit of LiP activity is typically defined as the amount of enzyme that oxidizes 1 µmol of this compound per minute. The molar extinction coefficient for veratraldehyde at 310 nm is 9300 M⁻¹cm⁻¹.

3. This compound Quantification

  • Method: High-Performance Liquid Chromatography (HPLC) is the standard method for accurate quantification.

  • Procedure:

    • Harvest culture fluid at desired time points.

    • Filter the supernatant to remove mycelia.

    • Inject a known volume of the filtrate into an HPLC system equipped with a C18 reverse-phase column.

    • Elute with a suitable mobile phase (e.g., a methanol-water gradient).

    • Detect this compound using a UV detector at an appropriate wavelength (e.g., 279 nm).

    • Quantify by comparing the peak area to a standard curve prepared with pure this compound.

start Start: Prepare Fungal Cultures culture Incubate in Media with Varying Mn Concentrations (e.g., 0 µM, 33 µM, 264 µM) start->culture harvest Harvest Culture Supernatant at Time Intervals culture->harvest split Split Supernatant for Assays harvest->split lip_assay LiP Activity Assay: Spectrophotometric measurement of veratraldehyde formation (310 nm) split->lip_assay Sample 1 va_quant This compound Quantification: HPLC analysis split->va_quant Sample 2 data Analyze Data: Correlate Mn concentration with LiP activity and VA levels lip_assay->data va_quant->data

Caption: Experimental workflow for assessing manganese impact.

Conclusion

The concentration of manganese in the culture medium is a powerful determinant of the ligninolytic enzyme profile of white-rot fungi. Its primary effect is the strong repression of this compound synthesis at high concentrations, which in turn leads to lower detectable lignin peroxidase activity due to the removal of a key protective agent.[4][2] Conversely, manganese-deficient conditions promote high levels of both this compound and LiP.[4][2] This indirect regulatory mechanism highlights the complex interplay of factors governing natural lignin degradation and offers a clear target for optimizing the production of specific enzymes for biotechnological applications. Researchers aiming to maximize LiP production should focus on creating manganese-limited environments, while those interested in MnP should ensure manganese is readily available.

References

Veratryl Alcohol's Efficacy in the Degradation of Diverse Dye Classes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Veratryl alcohol, a secondary metabolite produced by white-rot fungi, plays a significant role in the enzymatic degradation of various environmental pollutants, including synthetic dyes. Its primary function is often as a redox mediator for ligninolytic enzymes, such as Lignin Peroxidase (LiP) and Manganese Peroxidase (MnP), enhancing their catalytic activity and enabling the degradation of complex dye molecules that are otherwise resistant to direct enzymatic action. This guide provides a comparative analysis of this compound's effectiveness in degrading different classes of dyes, supported by experimental data and detailed methodologies.

Mechanism of Action: this compound as a Redox Mediator

In some systems, this compound can also stimulate the activity of Manganese Peroxidase (MnP) and protect enzymes from inactivation by excess H₂O₂.[2][6]

Caption: Mechanism of this compound as a redox mediator in LiP-catalyzed dye degradation.

Comparative Degradation Efficiency Across Dye Classes

This compound's impact varies significantly depending on the class of dye and the specific enzymatic system employed.

Azo Dyes

Azo dyes, characterized by one or more azo (-N=N-) bonds, are the largest group of synthetic dyes. This compound has been shown to play a crucial role in the degradation of many azo dyes by ligninolytic fungi and their enzymes.

  • Stimulation of Enzyme Activity: The addition of this compound to cultures of the white-rot fungus Basidiomycete PM2 was found to have a large stimulatory effect on MnP activities, which in turn enhanced the decolorization rate of azo dyes like Congo Red, Orange G, and Orange IV.[6]

  • Mediated Degradation: In a study with Ganoderma lucidum, the presence of 4 mM this compound significantly enhanced the decolorization of various azo dyes, achieving 66% removal of Sandal-fix Red C4BLN.[7]

  • Comparison with other additives: While this compound stimulated MnP activity, cultures supplemented with Tween 80 showed even higher decolorization rates for Congo Red (95.4%) and Orange G (98.5%) after 24 hours, suggesting that other factors can also play a significant role.[6]

Dye NameDye ClassEnzyme/OrganismRole of this compoundDecolorization Efficiency (%)Key ConditionsReference
Congo RedAzoBasidiomycete PM2 (MnP)StimulatorLower than Tween 80 (95.4%)24 hours incubation[6]
Orange GAzoBasidiomycete PM2 (MnP)StimulatorLower than Tween 80 (98.5%)24 hours incubation[6]
Sandal-fix Red C4BLNAzoGanoderma lucidum IBL-05Mediator664 mM this compound[7]
Various Azo DyesAzoBjerkandera adusta (MnP)Not required4-16 µM apparent KmMn²⁺-independent reaction[8]
Anthraquinone Dyes

Anthraquinone dyes are known for their stability and vibrant colors. This compound, acting as a mediator for LiP, facilitates the degradation of these structurally complex dyes.

  • Enhanced Degradation Rates: Lignin peroxidase from Trametes versicolor decolorizes the anthraquinone dye Remazol Brilliant Blue R (RBBR) both in the presence and absence of this compound. However, this compound significantly enhances and stabilizes the decolorization rates.[9]

  • Competitive Substrate: RBBR can be a better substrate for LiP than this compound and can competitively inhibit its oxidation.[9] This highlights the complex kinetics involved in these systems.

Dye NameDye ClassEnzyme/OrganismRole of this compoundDecolorization Efficiency (%)Key ConditionsReference
Remazol Brilliant Blue RAnthraquinoneTrametes versicolor (LiP)Enhancer/MediatorRate enhanced and stabilizedpH 3.0[9][10]
Triphenylmethane Dyes

This class includes dyes like Malachite Green and Crystal Violet, which are known for their toxicity.

  • Major Role of LiP: The ligninolytic enzyme system of Phanerochaete chrysosporium has been shown to decolorize several triphenylmethane dyes. The ability of purified LiP isoenzymes to decolorize these dyes in the presence of this compound was comparable to that of the crude enzyme preparation, indicating that LiP, mediated by this compound, plays a major role in the process.[11]

  • High Efficiency: A crude enzyme preparation containing LiP and MnP achieved 82-93% decolorization of Malachite Green within two hours, a process where this compound can act as a mediator for LiP.[10]

Dye NameDye ClassEnzyme/OrganismRole of this compoundDecolorization Efficiency (%)Key ConditionsReference
Malachite GreenTriphenylmethaneCrude LiP and MnPMediator (for LiP)82-932 hours[10]
Various Triphenylmethane DyesTriphenylmethanePhanerochaete chrysosporium (LiP)MediatorNot specified-[11]
Polymeric Dyes

This compound is particularly effective in the degradation of large polymeric dyes, which cannot easily enter the enzyme's active site.

  • Charge Transfer Reactions: Lignin peroxidase alone does not efficiently oxidize the high molecular weight polymeric dye Poly R. However, in the presence of this compound, Poly R is rapidly oxidized.[4] The this compound radical cation participates in charge transfer reactions with Poly R, effectively working as a redox mediator between the enzyme and the dye.[4] The rate of Poly R turnover by LiP was over 320-fold greater in the presence of 0.1 mM this compound.[4]

Dye NameDye ClassEnzyme/OrganismRole of this compoundDecolorization Efficiency (%)Key ConditionsReference
Poly R-478PolymericLignin Peroxidase (LiP)MediatorTurnover rate increased >320-fold0.1 mM this compound, pH 4.5[4]

Experimental Protocols

Below are generalized protocols for enzyme activity and dye decolorization assays based on common methodologies found in the literature.

Lignin Peroxidase (LiP) Activity Assay

This assay is based on the LiP-catalyzed oxidation of this compound to veratraldehyde, which is monitored spectrophotometrically.

Reagents:

  • 100 mM Sodium Tartrate Buffer (pH 3.0)

  • 4 mM this compound solution

  • 1 mM H₂O₂ solution

  • Crude or purified enzyme extract

Procedure:

  • In a 1 mL cuvette, combine 500 µL of 100 mM sodium tartrate buffer (pH 3.0), 250 µL of 4 mM this compound, and 200 µL of enzyme extract.

  • Initiate the reaction by adding 50 µL of 1 mM H₂O₂.

  • Immediately monitor the increase in absorbance at 310 nm for 1-3 minutes using a UV-Vis spectrophotometer.

  • Calculate the enzyme activity using the molar extinction coefficient of veratraldehyde (ε₃₁₀ = 9300 M⁻¹cm⁻¹).[12] One unit of LiP activity is defined as the amount of enzyme that oxidizes 1 µmol of this compound per minute.

In-Vitro Dye Decolorization Assay

This protocol describes a typical experiment to measure the decolorization of a dye solution by an enzymatic preparation in the presence of this compound.

Reagents:

  • Dye stock solution (e.g., 100 mg/L Remazol Brilliant Blue R)

  • 100 mM Sodium Tartrate Buffer (pH 3.0)

  • 10 mM this compound solution

  • 4 mM H₂O₂ solution

  • Crude or purified enzyme extract

Procedure:

  • Prepare the reaction mixture in a test tube or microplate well. For a 2 mL final volume, add:

    • 1 mL of dye solution (to a final concentration of 50 mg/L)

    • 500 µL of 100 mM sodium tartrate buffer (pH 3.0)

    • 200 µL of 10 mM this compound (final concentration 1 mM)

    • 200 µL of enzyme extract

  • Prepare a control reaction without the enzyme extract (replace with buffer).

  • Initiate the reaction by adding 100 µL of 4 mM H₂O₂ (final concentration 0.2 mM).

  • Incubate the mixture at a specific temperature (e.g., 30°C) with gentle shaking.

  • At regular time intervals (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

  • Measure the absorbance of the aliquot at the dye's maximum absorbance wavelength (e.g., ~592 nm for RBBR) using a spectrophotometer.

  • Calculate the percentage of decolorization using the formula: Decolorization (%) = [(Initial Absorbance - Absorbance at time t) / Initial Absorbance] x 100

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_analysis Analysis Reagents Prepare Reagents (Buffer, Dye, VA, H₂O₂) Mix Combine Buffer, Dye, VA, Enzyme Reagents->Mix Enzyme Prepare Enzyme Extract Enzyme->Mix Start Initiate Reaction with H₂O₂ Mix->Start Control Prepare Control (No Enzyme) Control->Start Incubate Incubate at Desired Temperature Start->Incubate Sample Sample at Time Intervals Incubate->Sample t = 0, 15, 30... min Measure Measure Absorbance (Spectrophotometer) Sample->Measure Calculate Calculate % Decolorization Measure->Calculate

Caption: Generalized experimental workflow for in-vitro dye decolorization assay.

Conclusion

This compound is a highly effective and often essential component in the enzymatic degradation of a wide range of synthetic dyes. Its primary role as a redox mediator for Lignin Peroxidase enables the breakdown of complex and high-molecular-weight dyes, such as anthraquinones and polymeric dyes, which are resistant to direct enzymatic attack. It also serves to stimulate the production and activity of other ligninolytic enzymes like Manganese Peroxidase, further contributing to the decolorization of azo dyes. While other additives like Tween 80 may prove more effective in specific instances, this compound remains a cornerstone mediator in the field of enzymatic bioremediation of dye-polluted wastewater. The choice of using this compound and its optimal concentration depends on the specific dye, the microbial source of the enzymes, and the overall reaction conditions.

References

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